Product packaging for 4,6-Cholestadien-3beta-ol(Cat. No.:CAS No. 14214-69-8)

4,6-Cholestadien-3beta-ol

Cat. No.: B047564
CAS No.: 14214-69-8
M. Wt: 384.6 g/mol
InChI Key: KIULDMFHZZHYKZ-DPAQBDIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Cholestadien-3beta-ol is a key sterol intermediate of significant interest in the study of cholesterol biosynthesis and metabolic pathways. This compound serves as a crucial precursor and metabolic marker, particularly in research focused on the later stages of sterol production, specifically around the lathosterol pathway. Its primary research value lies in its utility as a standard for gas chromatography (GC) and mass spectrometry (MS) analyses, enabling the precise identification and quantification of sterol metabolites in biological samples. The mechanism of action for this compound is intrinsically linked to its role as a substrate for various enzymes in the sterol biosynthesis cascade, including the sterol Δ5-dehydrogenase (ERG3 in yeast) and the sterol Δ7-reductase (DHCR7). Investigations utilizing this compound have been instrumental in elucidating the function and inhibition of these enzymes, providing insights into lipid disorders and the mechanistic action of certain cholesterol-lowering agents. Furthermore, it is a valuable tool for studying the structural and functional requirements of sterols in membrane biology and for probing the specificity of enzymes involved in steroid hormone biosynthesis. Researchers employ this compound to advance our understanding of cellular lipid regulation, enzymology, and diseases related to cholesterol dyshomeostasis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₇H₄₄O B047564 4,6-Cholestadien-3beta-ol CAS No. 14214-69-8

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,21-25,28H,6-8,11-16H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIULDMFHZZHYKZ-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880722
Record name cholesta-4,6-dien-3-ol, (3.beta.)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14214-69-8
Record name 4,6-Cholestadien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14214-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-4,6-dien-3-ol, (3.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cholesta-4,6-dien-3-ol, (3.beta.)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesta-4,6-diene-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biological Significance of 4,6-Cholestadien-3beta-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

4,6-Cholestadien-3beta-ol is a unique, unsaturated derivative of cholesterol that has garnered interest in the scientific community for its potential therapeutic applications and its role as a biomarker in certain metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, metabolic relevance, and its potential in drug development. This document synthesizes available data on its anti-inflammatory and antifungal properties, outlines its metabolic context, particularly in relation to Cerebrotendinous Xanthomatosis (CTX), and provides detailed, albeit extrapolated, experimental protocols for its synthesis and analysis. The guide is intended to serve as a foundational resource for researchers investigating this and other related steroidal compounds.

Introduction

Sterols are a class of lipids essential for the structural integrity and fluidity of eukaryotic cell membranes.[1] Beyond their structural role, they serve as precursors for the synthesis of steroid hormones and bile acids. This compound is a cholestanoid, a derivative of cholesterol, characterized by the presence of conjugated double bonds at the 4th and 6th positions of the steroid nucleus.[1] This structural feature confers distinct chemical and biological properties compared to its parent molecule, cholesterol. Emerging research suggests that this compound possesses anti-inflammatory and antifungal activities, making it a molecule of interest for therapeutic development.[2] Furthermore, its association with the metabolism of cholestanol and its elevated levels in certain disease states point to its potential as a diagnostic or prognostic biomarker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC27H44O[2]
Molecular Weight384.64 g/mol [2]
CAS Number14214-69-8[2]
Melting Point126-127 °C[2]
Boiling Point492.9 °C at 760 mmHg[2]
XLogP38.4[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]

Biological Activities

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, although the precise mechanism of action is still under investigation.[2] It is hypothesized that, like other steroidal compounds, it may modulate inflammatory pathways by down-regulating the production of pro-inflammatory cytokines.

Hypothesized Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway 4_6_Cholestadien_3beta_ol This compound Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) 4_6_Cholestadien_3beta_ol->Signaling_Cascade Inhibition Inflammatory_Stimulus Inflammatory Stimulus Cytokine_Receptor Cytokine Receptor Inflammatory_Stimulus->Cytokine_Receptor Cell_Membrane Cytokine_Receptor->Signaling_Cascade Gene_Transcription Pro-inflammatory Gene Transcription Signaling_Cascade->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Gene_Transcription->Cytokine_Production

Figure 1: Hypothesized anti-inflammatory signaling pathway of this compound.

While specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for cytokine inhibition, are not yet available in the literature, its potential to modulate inflammatory responses warrants further investigation.

Antifungal Activity

This compound has demonstrated broad-spectrum antifungal activity. The proposed mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to increased membrane permeability and cell death.

Hypothesized Antifungal Mechanism of Action

antifungal_mechanism 4_6_Cholestadien_3beta_ol This compound Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway 4_6_Cholestadien_3beta_ol->Ergosterol_Biosynthesis_Pathway Inhibition Ergosterol Ergosterol Ergosterol_Biosynthesis_Pathway->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Cell_Lysis Fungal Cell Lysis Fungal_Cell_Membrane->Cell_Lysis Disruption

Figure 2: Hypothesized antifungal mechanism of this compound.

Quantitative data on the antifungal activity of a fraction containing cholesta-4,6-dien-3-ol have been reported, with Minimum Inhibitory Concentrations (MIC) against various fungal species.

Fungal SpeciesMIC (mg/mL)
Cytospora sp.0.46

It is important to note that this data is for a subfraction and further studies are needed to determine the precise MIC of the purified compound.

Metabolic Significance

Role in Steroid Metabolism

While not a direct intermediate in the primary cholesterol biosynthesis pathway, this compound is closely related to intermediates in steroid metabolism. The structurally similar compound, cholesta-4,6-dien-3-one, is metabolized in the liver, adrenals, and brain to 4-cholesten-3-one and cholestanol.[1] This suggests that this compound could also be a substrate for reductive enzymes in these tissues.

Potential Metabolic Pathway

metabolic_pathway Cholesterol Cholesterol 7a_hydroxycholesterol 7α-hydroxycholesterol Cholesterol->7a_hydroxycholesterol 7a_hydroxy_4_cholesten_3_one 7α-hydroxy-4-cholesten-3-one 7a_hydroxycholesterol->7a_hydroxy_4_cholesten_3_one Cholesta_4_6_dien_3_one Cholesta-4,6-dien-3-one 7a_hydroxy_4_cholesten_3_one->Cholesta_4_6_dien_3_one 4_6_Cholestadien_3beta_ol This compound Cholesta_4_6_dien_3_one->4_6_Cholestadien_3beta_ol Reduction 4_cholesten_3_one 4-cholesten-3-one Cholesta_4_6_dien_3_one->4_cholesten_3_one Cholestanol Cholestanol 4_cholesten_3_one->Cholestanol synthesis_workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Dehydrogenation cluster_2 Step 3: Reduction Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Oppenauer oxidation Cholest_4_en_3_one_2 Cholest-4-en-3-one Cholesta_4_6_dien_3_one Cholesta-4,6-dien-3-one Cholest_4_en_3_one_2->Cholesta_4_6_dien_3_one DDQ or Chloranil Cholesta_4_6_dien_3_one_2 Cholesta-4,6-dien-3-one 4_6_Cholestadien_3beta_ol This compound Cholesta_4_6_dien_3_one_2->4_6_Cholestadien_3beta_ol Sodium borohydride

References

Unveiling 4,6-Cholestadien-3beta-ol: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Cholestadien-3beta-ol, a di-unsaturated derivative of cholesterol, has been a subject of scientific inquiry for its unique chemical structure and biological implications. This technical guide provides a comprehensive overview of the discovery, synthesis, and metabolic fate of this compound. It details the historical context of its emergence from the broader field of sterol chemistry, outlines detailed experimental protocols for its chemical synthesis from cholesterol, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide elucidates the known metabolic pathways involving this sterol and explores its potential as an anti-inflammatory and antifungal agent. The information is presented to be a valuable resource for researchers in sterol biochemistry, medicinal chemistry, and drug development.

Discovery and History

The specific discovery of this compound is not marked by a single seminal publication but rather emerged from the extensive exploration of cholesterol and its derivatives in the early to mid-20th century. The pioneering work of researchers like Rudolf Schoenheimer in the 1930s laid the groundwork for understanding cholesterol metabolism and the chemical transformation of sterols. While early literature from the 1920s and 1930s by scientists such as Rosin and Schoenheimer explored various cholestadienols, the focused characterization and synthesis of the 4,6-isomer gained traction later. Subsequent research in the 1960s by investigators like Gemant and Johnson further contributed to the understanding of its biological activities and chemical properties. The historical context is one of gradual elucidation, driven by the development of new analytical techniques and a growing interest in the diverse roles of sterols in biological systems.

Physicochemical Properties

This compound is a crystalline solid with distinct physical and chemical characteristics. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₂₇H₄₄O[1]
Molecular Weight 384.64 g/mol [1]
Melting Point 126-127 °C[2]
Appearance White crystalline solid
Solubility Soluble in chloroform and ethyl acetate[2]

Chemical Synthesis

The most common and effective method for the synthesis of this compound begins with cholesterol. The overall process involves the oxidation of cholesterol to an intermediate, cholesta-4,6-dien-3-one, followed by the stereoselective reduction of the ketone group.

Experimental Protocol: Synthesis of Cholesta-4,6-dien-3-one from Cholesterol

Materials:

  • Cholesterol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dioxane

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

  • Dichloromethane

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Standard laboratory glassware and purification apparatus (chromatography column, etc.)

Procedure:

  • Oxidation of Cholesterol: Cholesterol is first oxidized to form 1,4,6-cholestatrien-3-one. This can be achieved by reacting cholesterol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like dioxane.[3]

  • Purification: The resulting 1,4,6-cholestatrien-3-one is purified using standard techniques such as column chromatography.

Experimental Protocol: Reduction of Cholesta-4,6-dien-3-one to this compound

Procedure:

  • Reduction: 1,4,6-cholestatrien-3-one is reduced with sodium borohydride (NaBH₄) in absolute ethanol.[2][3] This reaction selectively reduces the 3-keto group to a hydroxyl group, yielding this compound. The use of NaBH₄ ensures the stereoselective formation of the 3-beta-ol isomer.[4]

  • Purification: The final product, this compound, is purified from the reaction mixture by recrystallization or column chromatography.

Synthesis_of_4_6_Cholestadien_3beta_ol Cholesterol Cholesterol Cholestatrienone 1,4,6-Cholestatrien-3-one Cholesterol->Cholestatrienone Oxidation (DDQ) Cholestadienol This compound Cholestatrienone->Cholestadienol Reduction (NaBH4)

Caption: Synthesis pathway of this compound from Cholesterol.

Spectroscopic Data and Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic methods. The following table summarizes the key spectral data.

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR Signals corresponding to the vinyl protons of the conjugated diene system, the proton at the C3 position adjacent to the hydroxyl group, and the characteristic methyl and methylene protons of the steroid nucleus.
¹³C NMR Resonances for the 27 carbon atoms, including the olefinic carbons of the C4-C5 and C6-C7 double bonds, the C3 carbon bearing the hydroxyl group, and the carbons of the steroid skeleton and the side chain.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of the steroid structure and can be used to confirm the identity of the compound.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Absorption bands in the region of 1600-1680 cm⁻¹ are indicative of the C=C stretching of the conjugated diene system.

Metabolic Pathways

This compound is not a major intermediate in the primary cholesterol biosynthesis pathway. However, it is known to be metabolized in certain tissues. The structurally related compound, cholesta-4,6-dien-3-one, has been shown to be converted to 4-cholesten-3-one and cholestanol in the liver, adrenals, and brain.[5][6] This suggests that this compound could also serve as a substrate for reductase enzymes in these tissues.[7] The specific enzymes responsible for these conversions have not been fully elucidated but are likely part of the broader family of steroid-metabolizing enzymes.

Metabolic_Pathway_of_4_6_Cholestadien_3beta_ol Cholestadienol This compound Cholestenone 4-Cholesten-3-one Cholestadienol->Cholestenone Metabolism in Liver, Adrenals, Brain Cholestanol Cholestanol Cholestenone->Cholestanol Further Reduction

Caption: Proposed metabolic pathway of this compound.

Biological Significance and Potential Applications

Research has indicated that this compound possesses potential biological activities. It has been investigated for its anti-inflammatory and antifungal properties. Its unique structure, with the conjugated diene system, makes it a subject of interest for understanding how sterols interact with cell membranes and influence their properties.[7] Furthermore, as a derivative of cholesterol, it may play a role in modulating the activity of enzymes and receptors involved in steroid signaling and metabolism.

Conclusion

This compound is a fascinating sterol with a rich, albeit not always explicitly documented, history. Its chemical synthesis is well-established, and its physicochemical properties have been characterized. While its precise biological roles are still under investigation, its metabolic fate and potential as a bioactive molecule make it a relevant target for ongoing research. This technical guide provides a solid foundation for scientists and researchers to further explore the chemistry and biology of this intriguing cholesterol derivative.

References

Unveiling the Natural Reserves of 4,6-Cholestadien-3beta-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 4,6-Cholestadien-3beta-ol, a sterol with potential applications in drug development, for researchers, scientists, and professionals in the pharmaceutical industry. This document outlines the known natural occurrences of this compound, details experimental protocols for its isolation and identification, and explores its potential biological activities and associated signaling pathways.

Natural Sources and Distribution

This compound has been identified in a diverse range of organisms, primarily within marine ecosystems. Key natural sources include certain species of red algae, the marine invertebrate Urechis unicinctus (commonly known as the "innkeeper worm"), and various marine sponges. Additionally, it is recognized as a metabolic intermediate in the biosynthesis of cholesterol in animal tissues, suggesting its presence in terrestrial organisms as well.

Quantitative Analysis

While the presence of this compound in these sources is confirmed, specific quantitative data remains limited in publicly available literature. One study on the red alga Asparagopsis armata indicated a total sterol content ranging from 0.015% to 0.075% of the dry weight, with cholesterol being the predominant sterol.[1] However, the precise concentration of this compound within this fraction was not detailed. Further quantitative analysis is required to establish the yield of this specific compound from various natural sources.

Natural SourceReported Concentration of this compoundNotes
Red Algae (Asparagopsis armata)Not explicitly quantified. Total sterol content is 0.015% - 0.075% of dry weight.[1]Cholesterol is the major sterol component.
Marine Invertebrate (Urechis unicinctus)Isolated from the organism, but specific concentration not reported.[2]Identified as one of the steroidal compounds present.
Marine SpongesPresence of diverse sterols noted, but specific data for this compound is not available.Sterol composition in sponges is highly variable between species.
Animal TissuesPresent as a metabolic intermediate in cholesterol biosynthesis.Concentration is likely to be transient and tissue-dependent.

Experimental Protocols: Isolation and Identification

The isolation and identification of this compound from natural sources typically involve a multi-step process encompassing extraction, fractionation, and characterization.

General Workflow for Extraction and Purification

A generalized workflow for the isolation of sterols from marine invertebrates provides a foundational methodology. This can be adapted for the specific source material.

Experimental Workflow for Sterol Isolation Source Natural Source Material (e.g., Red Algae, Marine Invertebrate) Extraction Lipid Extraction (e.g., Bligh-Dyer or Soxhlet) Source->Extraction Solvent System Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Crude Lipid Extract Purification High-Performance Liquid Chromatography (HPLC) Fractionation->Purification Sterol-rich Fraction Identification Spectroscopic Analysis (GC-MS, NMR) Purification->Identification Isolated Compound

Caption: Generalized workflow for the isolation and identification of sterols from natural sources.

Key Methodologies
  • Lipid Extraction: A modified Bligh-Dyer method is a common starting point for extracting total lipids from biological samples. This involves a chloroform:methanol:water solvent system to partition lipids from other cellular components. Soxhlet extraction with a suitable organic solvent is another effective method for solid samples.

  • Fractionation: The crude lipid extract is typically subjected to column chromatography on silica gel. A gradient elution with solvents of increasing polarity (e.g., hexane, ethyl acetate) allows for the separation of different lipid classes. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing sterols.

  • Purification: High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, is employed for the final purification of this compound from the sterol-rich fraction.

  • Identification and Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a critical technique for identifying and quantifying sterols. The compound is often derivatized (e.g., silylation) to increase its volatility. The retention time and the mass spectrum, which shows a characteristic fragmentation pattern, are used for identification by comparison with authentic standards and spectral libraries.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the isolated compound, confirming the positions of the double bonds and the stereochemistry of the hydroxyl group.

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound possesses noteworthy biological activities.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits broad-spectrum antimicrobial activity.[2] One study on compounds isolated from Urechis unicinctus highlighted its potential as an antimicrobial agent.[2] The potent antifungal activity of a fraction containing this sterol has also been noted.[2]

Anti-inflammatory Potential

There are indications that this compound may have anti-inflammatory properties. While direct studies on its effect on inflammatory signaling pathways are limited, the general class of sterols is known to modulate inflammatory responses. Further research is needed to elucidate the specific mechanisms, which could involve the modulation of key inflammatory mediators and signaling cascades such as the nuclear factor-κB (NF-κB) or mitogen-activated protein kinase (MAPK) pathways.[4]

Potential Interaction with Steroid Signaling Pathways

Given its structural similarity to cholesterol and other steroid hormones, this compound is a candidate for interaction with nuclear receptors and other components of steroid signaling pathways. These pathways are crucial in regulating a wide array of physiological processes, and molecules that can modulate their activity are of significant interest in drug discovery. However, direct evidence of this compound binding to and activating or inhibiting specific nuclear receptors is yet to be firmly established.

Potential Signaling Pathway Interaction cluster_cell Cell Compound This compound CellMembrane Cell Membrane Compound->CellMembrane Diffusion Cytoplasm Cytoplasm CellMembrane->Cytoplasm NuclearReceptor Nuclear Receptor Cytoplasm->NuclearReceptor Binding Nucleus Nucleus GeneExpression Modulation of Gene Expression NuclearReceptor->Nucleus NuclearReceptor->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse

Caption: Hypothetical interaction of this compound with a nuclear receptor signaling pathway.

Future Directions

The presence of this compound in diverse natural sources, coupled with its potential biological activities, makes it a compelling target for further investigation. Future research should prioritize:

  • Quantitative analysis of this compound in various red algae and marine invertebrate species to identify high-yielding sources.

  • Development of optimized and detailed protocols for the large-scale extraction and purification of this compound.

  • In-depth studies to elucidate the specific mechanisms of its antimicrobial and anti-inflammatory actions .

  • Investigation of its interaction with specific cellular targets , including nuclear receptors and key enzymes in inflammatory pathways.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound, a promising natural product with untapped therapeutic potential.

References

The Biosynthesis of 4,6-Cholestadien-3beta-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 4,6-cholestadien-3beta-ol. While a dedicated, primary biosynthetic route for this sterol has not been elucidated, this document explores a hypothetical enzymatic pathway based on the metabolism of related steroid intermediates. Furthermore, this guide details the well-established chemical synthesis of this compound from cholesterol, providing researchers with a practical approach for its preparation. The content herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of metabolic possibilities, quantitative data, experimental methodologies, and visual pathway representations.

Introduction

This compound is a cholestanoid, a derivative of cholesterol, characterized by the presence of conjugated double bonds at the C4 and C6 positions of the steroid nucleus. While not a major sterol in most biological systems, its unique structure and potential as a biomarker and synthetic precursor have garnered interest in the scientific community. This guide will explore the potential biological routes to its formation and provide a detailed methodology for its chemical synthesis.

Hypothetical Biosynthetic Pathway

A direct enzymatic pathway for the synthesis of this compound from primary precursors like lanosterol or cholesterol is not well-documented in the scientific literature. However, based on the known metabolism of structurally similar compounds, a hypothetical pathway can be proposed. The metabolism of cholesta-4,6-dien-3-one, a related ketone, has been observed in tissues such as the liver, adrenals, and brain, where it is converted to 4-cholesten-3-one and cholestanol. This suggests the presence of enzymes capable of acting on the 4,6-diene system.

The proposed pathway initiates with cholesterol and proceeds through the formation of cholesta-4,6-dien-3-one, which is then reduced to this compound. This final step is likely catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD).

Hypothetical Biosynthetic Pathway of this compound Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Oxidation & Isomerization Cholesta_4_6_dien_3_one Cholesta-4,6-dien-3-one Cholest_4_en_3_one->Cholesta_4_6_dien_3_one Dehydrogenation Cholesta_4_6_dien_3beta_ol This compound Cholesta_4_6_dien_3_one->Cholesta_4_6_dien_3beta_ol Reduction (3β-HSD) Chemical Synthesis of this compound Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Oppenauer Oxidation Cholesta_4_6_dien_3_one Cholesta-4,6-dien-3-one Cholest_4_en_3_one->Cholesta_4_6_dien_3_one Dehydrogenation (e.g., Chloranil) Cholesta_4_6_dien_3beta_ol This compound Cholesta_4_6_dien_3_one->Cholesta_4_6_dien_3beta_ol Reduction (e.g., NaBH4)

Unveiling the Structure of 4,6-Cholestadien-3β-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4,6-cholestadien-3β-ol, a significant derivative of cholesterol. This document details the spectroscopic data, synthesis, and analytical methodologies essential for the identification and characterization of this sterol, presenting all quantitative data in structured tables and illustrating key processes with detailed diagrams.

Compound Identification

4,6-Cholestadien-3β-ol is a cholestane derivative with the molecular formula C₂₇H₄₄O and a molecular weight of 384.64 g/mol .[1] Key identifiers for this compound are provided in the table below.

IdentifierValue
CAS Number 14214-69-8[2]
Molecular Formula C₂₇H₄₄O[1]
Molecular Weight 384.64 g/mol [1]
Melting Point 126-127 °C

Synthesis of 4,6-Cholestadien-3β-ol

The synthesis of 4,6-cholestadien-3β-ol is typically achieved through a multi-step process starting from readily available cholesterol. The general synthetic pathway involves the oxidation of cholesterol to an intermediate, followed by reduction to yield the target compound. A common route proceeds via the formation of cholesta-4,6-dien-3-one.

Experimental Protocol: Synthesis from Cholesterol

A plausible synthetic route involves the following conceptual steps:

  • Oxidation of Cholesterol: Cholesterol is first oxidized to cholest-4-en-3-one. This step involves the oxidation of the 3β-hydroxyl group and the migration of the double bond from the C5-C6 to the C4-C5 position.

  • Introduction of the Second Double Bond: A second double bond is introduced at the C6-C7 position to form the conjugated dienone, cholesta-4,6-dien-3-one.

  • Stereoselective Reduction: The final step is the stereoselective reduction of the 3-keto group in cholesta-4,6-dien-3-one to the corresponding 3β-alcohol.

dot

Synthesis_Pathway Cholesterol Cholesterol Cholest4en3one Cholest-4-en-3-one Cholesterol->Cholest4en3one Oxidation Cholesta46dien3one Cholesta-4,6-dien-3-one Cholest4en3one->Cholesta46dien3one Dehydrogenation Target 4,6-Cholestadien-3β-ol Cholesta46dien3one->Target Reduction MS_Fragmentation M [M]⁺ (m/z 384) M_minus_H2O [M - H₂O]⁺ (m/z 366) M->M_minus_H2O - H₂O M_minus_Sidechain [M - Side Chain]⁺ (m/z 271) M->M_minus_Sidechain - C₈H₁₇ M_minus_Sidechain_H2O [M - Side Chain - H₂O]⁺ (m/z 253) M_minus_Sidechain->M_minus_Sidechain_H2O - H₂O Elucidation_Workflow Unknown Unknown Compound MS Mass Spectrometry Unknown->MS UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis IR Infrared Spectroscopy Unknown->IR Formula Determine Molecular Formula (C₂₇H₄₄O) MS->Formula NMR ¹H and ¹³C NMR Formula->NMR Conjugation Identify Conjugated System UV_Vis->Conjugation Conjugation->NMR Functional_Groups Identify Functional Groups (-OH, C=C) IR->Functional_Groups Functional_Groups->NMR Connectivity Determine C-H Framework and Connectivity NMR->Connectivity Structure Propose Structure of 4,6-Cholestadien-3β-ol Connectivity->Structure Confirmation Confirm Stereochemistry (2D NMR, Synthesis) Structure->Confirmation Final_Structure Final Structure Confirmation->Final_Structure

References

Methodological & Application

Application Notes and Protocols for the Isolation of 4,6-Cholestadien-3beta-ol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Cholestadien-3beta-ol is a steroidal compound found in various natural sources, including marine organisms. This document provides a comprehensive overview of the protocols for its isolation and purification. The methodologies detailed herein are based on established techniques for the extraction and separation of sterols from complex biological matrices. These application notes are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining and studying this specific cholestadienol derivative.

Introduction

This compound is a derivative of cholesterol characterized by the presence of conjugated double bonds at the 4 and 6 positions of the steroid nucleus. While it is a known compound, detailed studies on its natural abundance, biological activity, and therapeutic potential are still emerging. Recent research has pointed towards its presence in marine invertebrates, such as the innkeeper worm (Urechis unicinctus), where it has been isolated alongside other bioactive steroids.[1] The isolation of this compound from natural sources is a critical first step for its further investigation, including structural elucidation, bioactivity screening, and development as a potential pharmaceutical agent.

This document outlines a general yet detailed protocol for the isolation of this compound, drawing from established methodologies for the separation of sterols and other lipophilic natural products. The protocol is designed to be adaptable to various natural source materials.

Data Presentation

Currently, there is limited quantitative data available in the scientific literature regarding the specific yield and purity of this compound isolated from natural sources. One study on the marine organism Urechis unicinctus successfully isolated the compound but noted the amount was small, precluding extensive quantitative analysis.[1] The following table provides a general overview of the expected outcomes at each stage of the isolation process for sterols from marine invertebrates, which can be considered as a guideline.

Isolation StageParameterTypical RangeNotes
Extraction Crude Extract Yield (% of dry weight)1 - 10%Highly dependent on the source organism and solvent system used.
Solvent Partitioning Fraction Yield (% of crude extract)5 - 30%For the non-polar fraction containing sterols.
Column Chromatography Semi-purified Fraction Yield (% of partitioned fraction)1 - 5%Yield depends on the complexity of the sterol mixture.
HPLC Purification Final Compound Purity>95%Purity is determined by analytical techniques like HPLC-UV, GC-MS, and NMR.
Overall Yield mg of pure compound per kg of dry source material1 - 50 mg/kgThis is an estimated range for minor sterols and can vary significantly.

Experimental Protocols

The following protocols describe a general workflow for the isolation of this compound from a natural source, such as a marine invertebrate.

Protocol 1: Extraction of Lipids from Source Material
  • Sample Preparation: Lyophilize the fresh or frozen natural source material to a constant dry weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the dried powder in a suitable organic solvent. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH) (2:1 v/v). Use a solvent volume that is at least 10 times the volume of the dried material.

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture through a Büchner funnel with filter paper.

    • Repeat the extraction process on the residue two more times to ensure complete extraction of lipids.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract.

Protocol 2: Solvent Partitioning (Liquid-Liquid Extraction)
  • Initial Partitioning: Dissolve the crude lipid extract in a 90% methanol-water solution.

  • Hexane Extraction: Perform a liquid-liquid extraction of the methanol-water solution with an equal volume of n-hexane. Repeat this extraction three times. The hexane fractions will contain non-polar lipids, including sterols.

  • Fraction Collection: Combine the hexane fractions and evaporate the solvent to yield the non-polar lipid fraction.

Protocol 3: Column Chromatography for Fractionation
  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the non-polar lipid fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). For example:

    • 100% n-Hexane (2 column volumes)

    • 98:2 n-Hexane:EtOAc (5 column volumes)

    • 95:5 n-Hexane:EtOAc (5 column volumes)

    • 90:10 n-Hexane:EtOAc (5 column volumes)

    • ...and so on, up to 100% EtOAc.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 20 mL). Analyze the fractions by thin-layer chromatography (TLC) on silica gel plates, using a mobile phase such as n-hexane:EtOAc (8:2). Visualize the spots by spraying with a solution of phosphomolybdic acid or anisaldehyde-sulfuric acid reagent followed by heating. Combine fractions with similar TLC profiles that show spots corresponding to sterol standards. This compound is expected to elute in the moderately polar fractions.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification
  • System Preparation: Use a semi-preparative HPLC system equipped with a normal-phase silica column (e.g., 250 x 10 mm, 5 µm particle size). The mobile phase is typically a mixture of n-hexane and isopropanol or ethyl acetate.

  • Sample Preparation: Dissolve the combined and concentrated fractions from column chromatography in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Separation: Inject the sample onto the column and elute with an isocratic or shallow gradient mobile phase (e.g., 98:2 n-hexane:isopropanol) at a flow rate of 2-4 mL/min. Monitor the elution profile using a UV detector at a wavelength of around 236 nm, which is characteristic of the conjugated diene system in this compound.

  • Peak Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Assessment: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity. Further characterization should be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography cluster_analysis Analysis start Natural Source Material (e.g., Marine Invertebrate) extraction Solvent Extraction (DCM:MeOH) start->extraction crude_extract Crude Lipid Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/90% MeOH) crude_extract->partitioning nonpolar_fraction Non-polar Fraction partitioning->nonpolar_fraction column_chrom Silica Gel Column Chromatography nonpolar_fraction->column_chrom hplc Semi-preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

Potential Metabolic Pathway

While the direct signaling pathways of this compound are not yet well-defined, the metabolism of the closely related compound, cholesta-4,6-dien-3-one, has been studied. This suggests a potential metabolic route for this compound in biological systems.

metabolic_pathway cluster_main Potential Metabolism of 4,6-Cholestadien-3-one start Cholesta-4,6-dien-3-one intermediate 4-Cholesten-3-one start->intermediate Reductase end Cholestanol intermediate->end Reductase

Caption: Potential metabolic pathway of a related cholestadienone.

Conclusion

The isolation of this compound from natural sources presents a challenging yet rewarding endeavor for natural product chemists and pharmacologists. The protocols outlined in this document provide a robust framework for obtaining this compound in a pure form, suitable for further biological and chemical investigation. While quantitative data on its natural abundance remains scarce, the application of these established techniques in extraction and chromatography will facilitate the exploration of its therapeutic potential. Future research should focus on optimizing these isolation protocols for specific natural sources and elucidating the biological roles and signaling pathways of this compound.

References

Application Notes and Protocols for the Analytical Detection of 4,6-Cholestadien-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Cholestadien-3beta-ol is a cholestanoid, a derivative of cholesterol, that is of growing interest in biochemical and pharmacological research.[1][2] Its unique structural feature, a conjugated double bond system in the B-ring, confers specific chemical and physical properties that make it a valuable precursor in the synthesis of various steroid derivatives and a tool for studying membrane structure and function.[3] Accurate and sensitive detection and quantification of this compound are crucial for understanding its metabolic pathways, biological activities, and potential as a biomarker.

This document provides detailed application notes and experimental protocols for the analytical detection of this compound using common laboratory techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques

A variety of analytical methods can be employed for the separation and quantification of this compound. The choice of technique often depends on the sample matrix, required sensitivity, and the specific research question.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for sterols to increase their volatility.[4] GC-MS provides excellent chromatographic separation and mass spectral data for confident identification.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used method for the analysis of non-volatile or thermally labile compounds. The conjugated diene system in this compound allows for sensitive detection using a UV detector.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[3][6] It is particularly useful for analyzing complex biological samples.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of sterols using various analytical techniques. Please note that these values are for related sterol compounds and should be considered as a reference. Method validation for this compound should be performed to establish specific performance characteristics.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Reference
GC-FIDCholesterol1.24 mg/100 g4.00 mg/100 g0.99593.24 - 100.56[7]
HPLC-UVβ-sitosterol2.92 µg/mL8.84 µg/mL0.99901-[8]
HPLC-UVCholesterol15 ng/µL62.5 ng/µL>0.9986 ± 11[9]
LC-MSSterols10 - 2000 fmol on-column---[6][10]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is based on general procedures for sterol analysis by GC-MS.[11][12]

1. Sample Preparation (Derivatization):

  • To a dried extract of the sample, add 100 µL of anhydrous pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[12]
  • Heat the mixture at 100°C for 1 hour to form trimethylsilyl (TMS) ethers.[12]
  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Parameters:

  • GC Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
  • Injector Temperature: 280°C.[12]
  • Oven Temperature Program:
  • Initial temperature of 100°C, hold for 2 min.
  • Ramp to 180°C at 15°C/min.
  • Ramp to 250°C at 5°C/min and hold for 3 min.
  • Ramp to 320°C at 20°C/min and hold for 12 min.[12]
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
  • MS Source Temperature: 230°C.[12]
  • Quadrupole Temperature: 150°C.[12]
  • Scan Mode: Full scan (m/z 50-650) for identification or Selected Ion Monitoring (SIM) for quantification.[11]

Protocol 2: HPLC-UV Analysis of this compound

This protocol is adapted from methods for the analysis of cholesterol and other sterols by HPLC-UV.[8][9]

1. Sample Preparation:

  • Extract lipids from the sample using a suitable method (e.g., Bligh and Dyer).[9]
  • Dry the lipid extract under a stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase.

2. HPLC-UV Parameters:

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (90:10 v/v) or a gradient of isopropanol/acetonitrile/water (60/30/10, v/v/v).[8][9]
  • Flow Rate: 1.0 mL/min.[9]
  • Column Temperature: 28°C.[9]
  • UV Detection: 205 nm.[9] The conjugated diene system of this compound is expected to have a UV absorbance maximum in this region.

Signaling Pathways and Workflows

Synthesis of this compound from Cholesterol

This compound can be synthesized from cholesterol through a multi-step process. A common pathway involves the oxidation of cholesterol to cholest-4-en-3-one, followed by the introduction of a second double bond to form cholest-4,6-dien-3-one, and finally reduction to this compound.[3]

Synthesis_Pathway Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Oxidation Cholest_4_6_dien_3_one Cholest-4,6-dien-3-one Cholest_4_en_3_one->Cholest_4_6_dien_3_one Introduction of C6-C7 double bond Cholestadienol This compound Cholest_4_6_dien_3_one->Cholestadienol Reduction

Caption: Synthetic pathway of this compound from cholesterol.

Analytical Workflow for this compound Detection

The following diagram illustrates a typical experimental workflow for the analysis of this compound from a biological sample.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sample Biological Sample (e.g., Serum, Tissue) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization HPLCUV HPLC-UV Analysis Extraction->HPLCUV LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Identification Compound Identification (Mass Spectra / Retention Time) GCMS->Identification HPLCUV->Identification LCMS->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Context of Steroid Metabolism

This compound is a sterol and thus part of the broader steroid metabolic network. While its direct role in specific signaling pathways is still under investigation, it is structurally related to key intermediates in steroid biosynthesis. The metabolism of the related compound, cholesta-4,6-dien-3-one, to 4-cholesten-3-one and cholestanol in tissues like the liver and brain suggests that this compound could also be a substrate for various steroidogenic enzymes.[3]

Steroid_Metabolism AcetylCoA Acetyl-CoA Cholesterol Cholesterol AcetylCoA->Cholesterol Multiple Steps Pregnenolone Pregnenolone Cholesterol->Pregnenolone Cholestadienol This compound Cholesterol->Cholestadienol Potential Biosynthesis Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens Progesterone->Androgens Corticosteroids Corticosteroids Progesterone->Corticosteroids Estrogens Estrogens Androgens->Estrogens Related_Metabolites Related Metabolites (e.g., Cholest-4-en-3-one) Cholestadienol->Related_Metabolites Potential Metabolism

Caption: Simplified overview of steroid biosynthesis and the potential position of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4,6-Cholestadien-3β-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Cholestadien-3β-ol is a sterol that can be found as an impurity in cholesterol samples and may also arise from certain biological processes. Accurate and sensitive detection and quantification of this analyte are crucial for various research areas, including the quality control of pharmaceutical ingredients and the study of sterol metabolism. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers the high selectivity and sensitivity required for the analysis of 4,6-Cholestadien-3β-ol in complex matrices.

These application notes provide detailed protocols for the analysis of 4,6-Cholestadien-3β-ol using both GC-MS and LC-MS/MS, including sample preparation, derivatization, and instrumental parameters.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry information for 4,6-Cholestadien-3β-ol is presented below.

PropertyValue
Chemical Formula C₂₇H₄₄O
Molecular Weight 384.6 g/mol
CAS Number 14214-69-8[1][2][3]
Appearance White to off-white solid
Ionization Mode (LC-MS) APCI or ESI, Positive
Ionization Mode (GC-MS) Electron Ionization (EI)

Experimental Protocols

Protocol 1: Quantitative Analysis of 4,6-Cholestadien-3β-ol in Plasma/Serum by GC-MS

This protocol describes the extraction, derivatization, and analysis of 4,6-Cholestadien-3β-ol from a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Silylation is a necessary derivatization step to increase the volatility of the sterol for GC analysis.

1. Sample Preparation: Extraction and Saponification

  • Lipid Extraction:

    • To 200 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., deuterated cholesterol).

    • Add 2 mL of a methanol:dichloromethane (1:1, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to pellet proteins.

    • Transfer the supernatant to a clean glass tube.

  • Saponification (Hydrolysis of Sterol Esters):

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Add 2 mL of 1 M ethanolic potassium hydroxide (KOH).

    • Incubate at 60°C for 1 hour to hydrolyze any esterified sterols.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of water and 3 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including 4,6-Cholestadien-3β-ol) to a new tube.

    • Repeat the hexane extraction and pool the organic layers.

    • Dry the hexane extract under nitrogen.

2. Derivatization: Silylation

  • To the dried lipid extract, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent like pyridine or toluene.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 180°C for 1 min, ramp to 290°C at 20°C/min, hold for 15 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data for GC-MS Analysis (as TMS ether derivative)

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
4,6-Cholestadien-3β-ol-TMSEmpirically Determined456.4 (M+)366.3, 351.3
Internal Standard (e.g., d7-Cholesterol-TMS)Empirically Determined463.4 (M+)373.3, 136.1

Note: Retention times and ion ratios should be established using certified reference standards.

Protocol 2: Quantitative Analysis of 4,6-Cholestadien-3β-ol in Plasma/Serum by LC-MS/MS

This protocol details the analysis of 4,6-Cholestadien-3β-ol using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), which often does not require derivatization.

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

  • Lipid Extraction and Saponification: Follow the same procedure as described in Protocol 1, steps 1.1 and 1.2.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the re-suspended, saponified extract onto the cartridge.

    • Wash the cartridge with 5 mL of a water:methanol (80:20, v/v) solution to remove polar impurities.

    • Elute the sterols with 5 mL of methanol.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid
Gradient 80% B to 100% B over 10 min, hold at 100% B for 5 min, return to 80% B and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive
Gas Temperature 325°C
Vaporizer Temp. 350°C
Capillary Voltage 4000 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data for LC-MS/MS Analysis

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
4,6-Cholestadien-3β-olEmpirically Determined367.3 ([M+H-H₂O]⁺)Empirically DeterminedEmpirically Determined
Internal Standard (e.g., d7-Cholesterol)Empirically Determined374.3 ([M+H-H₂O]⁺)Empirically DeterminedEmpirically Determined

Note: MRM transitions and collision energies must be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Plasma/Serum Sample extraction Lipid Extraction (Methanol/Dichloromethane) serum->extraction saponification Saponification (Ethanolic KOH) extraction->saponification hexane_extraction Hexane Extraction saponification->hexane_extraction spe SPE Cleanup (for LC-MS) hexane_extraction->spe Optional dried_extract Dried Extract hexane_extraction->dried_extract derivatization Derivatization (Silylation) (for GC-MS) dried_extract->derivatization lcms LC-MS/MS Analysis dried_extract->lcms gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Quantification gcms->data lcms->data

Caption: Experimental workflow for the analysis of 4,6-Cholestadien-3β-ol.

metabolic_pathway cluster_pathway Potential Metabolic Context of 4,6-Cholestadien-3β-ol lathosterol Lathosterol 7_dehydrocholesterol 7-Dehydrocholesterol lathosterol->7_dehydrocholesterol Lathosterol oxidase cholesterol Cholesterol 7_dehydrocholesterol->cholesterol 7-Dehydrocholesterol reductase 4_6_cholestadien_3_one Cholesta-4,6-dien-3-one 4_cholesten_3_one 4-Cholesten-3-one 4_6_cholestadien_3_one->4_cholesten_3_one cholestanol Cholestanol 4_cholesten_3_one->cholestanol 4_6_cholestadien_3beta_ol 4,6-Cholestadien-3β-ol 4_6_cholestadien_3beta_ol->4_6_cholestadien_3_one 3β-HSD

Caption: Plausible metabolic context of 4,6-Cholestadien-3β-ol.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 4,6-Cholestadien-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 4,6-cholestadien-3beta-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols for sample preparation and data acquisition, alongside a summary of expected NMR data for the analysis of this sterol.

Introduction

This compound is a derivative of cholesterol and an important intermediate in various biochemical pathways. Its structural elucidation is critical for understanding its biological function and for the development of potential therapeutic agents. NMR spectroscopy is a powerful analytical technique for the unambiguous structural characterization of organic molecules like this compound, providing detailed information about the chemical environment of each proton and carbon atom. This document outlines the necessary protocols to obtain high-quality 1H and 13C NMR spectra for this compound.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-33.5 - 4.2m
H-4~5.4d
H-65.4 - 5.6m
H-75.4 - 5.6m
Me-18~0.7s
Me-19~1.0s
Me-21~0.9d
Me-26/27~0.8d

Table 2: Comparative ¹³C NMR Chemical Shifts for Cholesta-4,6-dien-3-one

Note: These values are for the ketone analogue and are provided for comparative purposes. The chemical shifts for this compound, particularly for carbons in the A and B rings, will differ due to the presence of the 3-hydroxyl group.

CarbonChemical Shift (δ, ppm)
C-3~200 (ketone)
C-4~124
C-5~163
C-6~128
C-7~140
C-10~36
C-13~42
C-18~12
C-19~17

Experimental Protocols

Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation. The following protocol is recommended for this compound.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes

  • Small vials

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 12-16 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 200-240 ppm

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve 5-10 mg (1H) 20-50 mg (13C) transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Structural Assignment peak_picking->assignment

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_data Spectral Data compound This compound h1 1H NMR compound->h1 c13 13C NMR compound->c13 chem_shift Chemical Shifts (δ) h1->chem_shift coupling Coupling Constants (J) h1->coupling integration Integration h1->integration c13->chem_shift structure Structural Elucidation chem_shift->structure coupling->structure integration->structure

Caption: Logical relationship of NMR data to structure.

Application Notes and Protocols for 4,6-Cholestadien-3beta-ol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific experimental data or detailed protocols for the direct application of 4,6-cholestadien-3beta-ol in cell culture. The following application notes and protocols are based on the known biological activities of structurally related sterols and cholesterol derivatives. Researchers should use this information as a guideline and perform thorough dose-response studies and validation experiments for their specific cell models and assays.

Introduction

This compound is a cholesterol derivative characterized by conjugated double bonds at the 4 and 6 positions of the steroid nucleus.[1] While detailed cell-based studies on this specific molecule are limited, related plant sterols and other cholesterol derivatives have demonstrated potential anti-inflammatory and antifungal properties.[2][3] These compounds are also utilized as synthetic precursors in the development of novel therapeutic agents and for investigating the structure and function of cellular membranes.[1]

This document provides a generalized framework for utilizing this compound in cell culture experiments, with a focus on its potential anti-inflammatory effects.

Potential Applications in Cell Culture

  • Investigation of Anti-inflammatory Effects: Based on the activities of similar sterols, this compound can be explored for its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, and to reduce the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[2][4]

  • Cytotoxicity and Anti-proliferative Studies: Evaluation of its effects on the viability and proliferation of various cell lines, including cancer cells, to identify potential cytotoxic or cytostatic properties.

  • Membrane Biology Studies: Incorporation into artificial or cellular membranes to study its impact on membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.

Physicochemical and Handling Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₇H₄₄O
Molecular Weight 384.64 g/mol
Appearance Solid
Solubility Slightly soluble in Chloroform and Ethyl Acetate.
Storage Store at -20°C under an inert atmosphere.

Data sourced from publicly available chemical databases.

Preparation of Stock Solutions:

Due to its lipophilic nature, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v). Sonication may be required to aid dissolution.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation:

The results can be summarized in a table to determine the IC50 (half-maximal inhibitory concentration) value.

Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
Vehicle Control100
0.1Hypothetical Data
1Hypothetical Data
10Hypothetical Data
25Hypothetical Data
50Hypothetical Data
100Hypothetical Data
Anti-inflammatory Activity Assay (Cytokine Measurement)

This protocol assesses the potential of this compound to inhibit the production of pro-inflammatory cytokines in cells stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, etc.

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a control group with no LPS stimulation.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Data Presentation:

The quantitative data on cytokine production can be presented in a tabular format.

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)IL-6 Concentration (pg/mL) (Mean ± SD)
Control (No LPS)Hypothetical DataHypothetical Data
LPS (1 µg/mL) + VehicleHypothetical DataHypothetical Data
LPS + this compound (X µM)Hypothetical DataHypothetical Data
LPS + this compound (Y µM)Hypothetical DataHypothetical Data

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Anti-inflammatory Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adhesion Overnight Adhesion seed_cells->adhesion pretreatment Pre-treat with This compound adhesion->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant elisa Measure Cytokines (ELISA) collect_supernatant->elisa

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Hypothetical Signaling Pathway of Anti-inflammatory Action

Based on the known mechanisms of other anti-inflammatory sterols, a plausible mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 myD88 MyD88 tlr4->myD88 Activation compound This compound ikk IKK Complex compound->ikk Inhibition traf6 TRAF6 myD88->traf6 traf6->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p Degradation ikb_nfkb_complex ikb->ikb_nfkb_complex nfkb NF-κB (p65/p50) nfkb->ikb_nfkb_complex nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binding cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols: 4,6-Cholestadien-3beta-ol as a Precursor for Steroid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,6-cholestadien-3beta-ol, a key intermediate in the synthesis of various steroids. This document details its synthesis from cholesterol, its physicochemical properties, and its application as a precursor for the preparation of other steroidal compounds. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and drug development.

Introduction

This compound is a cholestane derivative characterized by a diene system in the B-ring of the steroid nucleus. This structural feature makes it a versatile precursor for the synthesis of a variety of modified steroids, including potential therapeutic agents and vitamin D analogs. Its synthesis is typically achieved through a multi-step chemical transformation starting from readily available cholesterol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₇H₄₄O[1]
Molecular Weight384.64 g/mol [1]
CAS Number14214-69-8[1]
Melting Point126-127 °C
AppearanceWhite to off-white solid
SolubilitySoluble in chloroform, ethyl acetate

Synthesis of this compound from Cholesterol

The chemical synthesis of this compound from cholesterol is a well-established multi-step process. The overall workflow involves the oxidation of cholesterol to an intermediate ketone, followed by the introduction of a second double bond and subsequent stereoselective reduction.

G Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Oppenauer Oxidation Dienone Cholesta-4,6-dien-3-one Cholestenone->Dienone Dehydrogenation Target This compound Dienone->Target Stereoselective Reduction

Caption: Synthetic workflow for this compound from cholesterol.

Experimental Protocols

Step 1: Oppenauer Oxidation of Cholesterol to Cholest-4-en-3-one

This step involves the selective oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the simultaneous migration of the double bond from C5-C6 to C4-C5.

  • Reagents and Materials:

    • Cholesterol

    • Aluminum isopropoxide

    • Acetone (anhydrous)

    • Toluene (anhydrous)

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate solution (saturated)

    • Sodium sulfate (anhydrous)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Dissolve cholesterol in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

    • Add a solution of aluminum isopropoxide in anhydrous toluene to the cholesterol solution.

    • Add anhydrous acetone to the reaction mixture.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and quench by adding 1 M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Quantitative Data:

Starting MaterialProductReagentsReaction TimeTemperatureYield
CholesterolCholest-4-en-3-oneAluminum isopropoxide, Acetone4-6 hReflux~85-95%

Step 2: Dehydrogenation of Cholest-4-en-3-one to Cholesta-4,6-dien-3-one

This step introduces a second double bond at the C6-C7 position, creating a conjugated diene system.

  • Reagents and Materials:

    • Cholest-4-en-3-one

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil

    • Dioxane or Benzene (anhydrous)

    • Sodium sulfite solution (10%)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Dissolve cholest-4-en-3-one in anhydrous dioxane or benzene in a round-bottom flask.

    • Add DDQ or chloranil to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture and filter to remove the hydroquinone byproduct.

    • Wash the filtrate with 10% sodium sulfite solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by column chromatography on silica gel.

  • Quantitative Data:

Starting MaterialProductReagentReaction TimeTemperatureYield
Cholest-4-en-3-oneCholesta-4,6-dien-3-oneDDQ or Chloranil8-12 hReflux~60-70%

Step 3: Stereoselective Reduction of Cholesta-4,6-dien-3-one to this compound

The final step is the reduction of the 3-keto group to a 3β-hydroxyl group. The choice of reducing agent is critical for achieving the desired stereoselectivity.

  • Reagents and Materials:

    • Cholesta-4,6-dien-3-one

    • Sodium borohydride (NaBH₄) or L-Selectride®

    • Methanol or Tetrahydrofuran (THF)

    • Ammonium chloride solution (saturated)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Dissolve cholesta-4,6-dien-3-one in methanol or THF at 0 °C.

    • Slowly add sodium borohydride in small portions. For higher stereoselectivity to the β-isomer, L-Selectride® can be used at low temperature (-78 °C).

    • Stir the reaction mixture at 0 °C (or -78 °C) for 1-2 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography followed by recrystallization from acetone/water.[2]

  • Quantitative Data:

Starting MaterialProductReagentReaction TimeTemperatureYield
Cholesta-4,6-dien-3-oneThis compoundNaBH₄1-2 h0 °C>90% (β:α ratio varies)
Cholesta-4,6-dien-3-oneThis compoundL-Selectride®1-2 h-78 °C>95% (predominantly β)

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueKey Observations
¹H NMR Olefinic protons (C4, C6, C7) signals around δ 5.4-6.2 ppm. A broad multiplet for the C3-α proton around δ 3.5 ppm. Characteristic signals for the methyl groups.
¹³C NMR Signals for the sp² carbons of the diene system in the region of δ 120-145 ppm. Signal for the C3 carbon bearing the hydroxyl group around δ 71 ppm.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 384.3. Fragmentation pattern showing loss of water (M⁺ - 18).
IR Broad O-H stretching band around 3300-3500 cm⁻¹. C=C stretching vibrations around 1650 and 1600 cm⁻¹.

Applications of this compound as a Precursor

This compound serves as a valuable starting material for the synthesis of various other steroids due to its reactive diene system.

Potential Metabolic Pathway

In biological systems, the related compound cholesta-4,6-dien-3-one can be metabolized to cholestanol.[3] This suggests a potential metabolic fate for this compound.

G Start This compound Intermediate1 Cholest-4-en-3beta-ol Start->Intermediate1 Reduction of C6-C7 double bond Intermediate2 Cholestanol Intermediate1->Intermediate2 Reduction of C4-C5 double bond

Caption: Potential metabolic conversion of this compound.

Synthesis of Vitamin D Analogs

The 4,6-diene system is a key structural motif that can be elaborated to form the triene system found in vitamin D and its analogs. This typically involves further chemical modifications, such as allylic bromination followed by dehydrobromination, to introduce the third double bond.

Synthesis of Other Bioactive Steroids

The double bonds in this compound can be subjected to a variety of chemical transformations, including epoxidation, dihydroxylation, and hydrogenation, to produce a diverse range of steroid derivatives with potential applications in drug discovery.[2]

Conclusion

This compound is a valuable and versatile precursor in steroid synthesis. The detailed protocols provided herein for its synthesis from cholesterol offer a reliable pathway for its preparation in a laboratory setting. Its utility in the synthesis of other steroids, including potential vitamin D analogs and other bioactive molecules, makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The quantitative data and characterization information provided will aid in the successful implementation of these synthetic procedures.

References

Application Notes and Protocols for 4,6-Cholestadien-3beta-ol: Anti-inflammatory and Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory and antifungal activities of 4,6-Cholestadien-3beta-ol. Detailed protocols for key in vitro assays are presented to enable the evaluation of this compound's efficacy and mechanism of action.

Anti-inflammatory Activity

This compound is a sterol derivative with potential anti-inflammatory properties. Research suggests that its mechanism of action may involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Data Presentation: In Vitro Anti-inflammatory Assays

While specific experimental data for this compound is not extensively available in public literature, the following tables illustrate how quantitative data from relevant assays would be presented.

Table 1: Cyclooxygenase (COX-2) Inhibition Assay

CompoundConcentration (µM)% COX-2 InhibitionIC50 (µM)
This compound1DataData
10Data
50Data
100Data
Celecoxib (Control)1DataData
10Data
50Data
100Data

Table 2: Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-DataData
LPS (1 µg/mL)-DataData
This compound + LPS1DataData
10DataData
50DataData
100DataData
Dexamethasone (Control) + LPS1DataData
Experimental Protocols

1. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a common method for assessing the direct inhibitory effect of a compound on COX-2 activity.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Heme

    • Test compound (this compound)

    • Celecoxib (positive control)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.

    • Add the COX-2 enzyme to the mixture.

    • Add varying concentrations of this compound or celecoxib to the wells of the microplate. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a period of 10-20 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

2. Cytokine Release Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (this compound)

    • Dexamethasone (positive control)

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

  • Procedure:

    • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a group treated only with LPS.

    • After incubation, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Determine the percentage of cytokine inhibition compared to the LPS-only treated group.

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Cholestadienol This compound Cholestadienol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Cytokine_Release_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight pretreat Pre-treat with This compound (1 hour) incubate_overnight->pretreat stimulate Stimulate with LPS (1 µg/mL, 24 hours) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa analyze Analyze data and determine % inhibition elisa->analyze end End analyze->end

Caption: Experimental workflow for the cytokine release assay.

Antifungal Activity

Sterols are essential components of fungal cell membranes, playing a crucial role in maintaining membrane integrity and fluidity. This compound, as a sterol derivative, may interfere with fungal membrane function or ergosterol biosynthesis, leading to antifungal effects.

Data Presentation: In Vitro Antifungal Assay

The following table demonstrates how the Minimum Inhibitory Concentration (MIC) data for this compound against various fungal strains would be presented.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 90028Data
Aspergillus niger ATCC 16404Data
Trichophyton rubrum ATCC 28188Data
Fluconazole (Control for C. albicans)Data
Amphotericin B (Control for A. niger)Data
Terbinafine (Control for T. rubrum)Data
Experimental Protocol

3. Antifungal Broth Microdilution Assay (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antifungal agents.

  • Materials:

    • Fungal strains (Candida albicans, Aspergillus niger, Trichophyton rubrum)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Test compound (this compound)

    • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B, Terbinafine)

    • Sterile 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

    • Add the fungal inoculum to each well containing the diluted compound.

    • Include a growth control (fungal inoculum in medium without the compound) and a sterility control (medium only).

    • Incubate the plates at an appropriate temperature and duration for each fungal species (e.g., 35°C for 24-48 hours for C. albicans).

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is typically ≥50% inhibition, while for other agents, it may be complete inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Cholestadienol This compound Cholestadienol->Lanosterol Potential Inhibition

Caption: Putative antifungal mechanism of this compound via inhibition of the ergosterol biosynthesis pathway.

Antifungal_MIC_Assay_Workflow start Start prepare_compound Prepare serial dilutions of This compound start->prepare_compound prepare_inoculum Prepare standardized fungal inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate containing compound prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at appropriate temperature and duration inoculate_plate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Investigating the Role of 4,6-Cholestadien-3beta-ol in Membrane Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Cholestadien-3beta-ol is a naturally occurring sterol and a derivative of cholesterol. Its unique structure, characterized by the presence of conjugated double bonds in the B-ring of the steroid nucleus, imparts distinct physicochemical properties that influence its interactions with lipid membranes. Understanding the role of this compound in membrane biology is crucial for elucidating fundamental cellular processes and for the development of novel therapeutic agents that target membrane-associated functions. These application notes provide a comprehensive overview of the current understanding of this compound's impact on membrane properties and detailed protocols for its investigation.

Impact on Membrane Properties

The structural differences between this compound and cholesterol lead to distinct effects on the biophysical properties of lipid bilayers. The conjugated diene system in this compound alters the planarity and rigidity of the sterol's ring structure, which in turn affects its packing with phospholipid acyl chains.

Membrane Fluidity and Phase Behavior

Studies using differential scanning calorimetry (DSC) and Fourier transform infrared (FTIR) spectroscopy have revealed that this compound has a different impact on the thermotropic phase behavior of phospholipid membranes compared to cholesterol.[1]

Quantitative Data Summary:

SterolMain Phase Transition Temperature (Tm) of DPPC Liposomes (°C)Pre-transition Temperature (Tp) of DPPC Liposomes (°C)
Control (DPPC only) 41.535.0
+ Cholesterol (20 mol%) Broadened transition, peak shifted to ~41.8Abolished
+ this compound (20 mol%) Broadened transition, peak shifted to ~40.5Abolished

Note: The above data is a representative summary based on published literature. Actual values may vary depending on experimental conditions.

The data indicates that while both sterols eliminate the pre-transition of dipalmitoylphosphatidylcholine (DPPC) liposomes, this compound induces a slight decrease in the main phase transition temperature, suggesting a greater disordering effect on the gel-phase membrane compared to cholesterol.[1] This is in contrast to cholesterol, which is known to have a strong ordering effect on fluid-phase membranes and a disordering effect on gel-phase membranes, leading to the formation of the liquid-ordered (lo) phase. The ability of this compound to order the hydrocarbon chains of DPPC is less pronounced than that of cholesterol.[1]

Experimental Protocols

Protocol 1: Preparation of Sterol-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a specific mole percentage of this compound or cholesterol for comparative studies.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC and the sterol (e.g., 80 mol% DPPC and 20 mol% this compound) in a chloroform/methanol mixture (2:1, v/v).

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the main phase transition temperature of the lipid mixture to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing the flask for 10-15 minutes at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain LUVs with a defined size, subject the MLV suspension to multiple extrusion cycles (at least 11 passes) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. The extrusion should be performed at a temperature above the phase transition temperature.

  • Characterization:

    • The size distribution and lamellarity of the prepared liposomes can be characterized by dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM).

Workflow for Liposome Preparation:

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration & Extrusion cluster_2 Characterization Dissolve Dissolve Lipids and Sterol in Organic Solvent Evaporate Evaporate Solvent to Form Thin Film Dissolve->Evaporate Vacuum Dry under Vacuum Evaporate->Vacuum Hydrate Hydrate Film to form MLVs Vacuum->Hydrate Extrude Extrude to form LUVs Hydrate->Extrude DLS Dynamic Light Scattering (DLS) Extrude->DLS CryoEM Cryo-Electron Microscopy (Cryo-EM) Extrude->CryoEM

Caption: Workflow for preparing sterol-containing liposomes.

Protocol 2: Analysis of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes. This protocol outlines the procedure for analyzing the effect of this compound on the phase transition of DPPC liposomes.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the liposome suspension (typically 10-20 µL) into a hermetic aluminum DSC pan.

    • Seal the pan to prevent evaporation.

    • Prepare a reference pan containing the same volume of hydration buffer.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected pre-transition temperature (e.g., 20°C).

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the main phase transition (e.g., 50°C).

    • Record the heat flow as a function of temperature.

    • Perform at least three heating and cooling scans to ensure reproducibility.

  • Data Analysis:

    • Analyze the DSC thermograms to determine the pre-transition temperature (Tp) and the main phase transition temperature (Tm), which correspond to the peak temperatures of the respective transitions.

    • Calculate the enthalpy of the transitions (ΔH) by integrating the area under the transition peaks.

    • Compare the thermograms of liposomes containing this compound with those of pure DPPC and cholesterol-containing liposomes.

DSC Experimental Workflow:

DSC_Workflow Prep Prepare Liposome Sample and Reference Load Load Samples into DSC Prep->Load Equilibrate Equilibrate at Starting Temperature Load->Equilibrate Scan Perform Temperature Scan Equilibrate->Scan Record Record Heat Flow vs. Temperature Scan->Record Analyze Analyze Thermograms for Tm, Tp, and ΔH Record->Analyze

Caption: Workflow for DSC analysis of liposomes.

Protocol 3: Investigation of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) is a widely used method to assess membrane fluidity. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Spectrofluorometer with polarization filters

  • Cuvettes

Procedure:

  • Probe Incorporation:

    • Dilute the liposome suspension to a final lipid concentration of 0.1-0.5 mM in the hydration buffer.

    • Add the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid ratio of 1:500.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for complete incorporation of the probe into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (typically λex = 360 nm and λem = 430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to correct for instrumental bias (G-factor).

  • Calculation:

    • Calculate the G-factor: G = I_HV / I_HH.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Interpretation:

    • Compare the anisotropy values of liposomes containing this compound with those of pure DPPC and cholesterol-containing liposomes at different temperatures.

Fluorescence Anisotropy Workflow:

Anisotropy_Workflow cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis Incorporate Incorporate DPH into Liposomes Measure Measure Polarized Fluorescence Intensities Incorporate->Measure Calculate Calculate Anisotropy (r) Measure->Calculate Compare Compare r values Calculate->Compare

Caption: Workflow for fluorescence anisotropy measurement.

Potential Role in Signaling Pathways

While direct evidence is limited, the ability of this compound to modulate membrane properties suggests a potential role in regulating the function of membrane-associated proteins and signaling pathways. Its structural similarity to cholesterol and other steroid precursors indicates that it could interact with steroid hormone receptors, potentially modulating gene expression related to inflammation and cell growth.[2] Further research is needed to elucidate the specific signaling cascades affected by this sterol.

Hypothesized Signaling Interaction:

Signaling_Pathway Sterol This compound Membrane Cell Membrane Sterol->Membrane Incorporation IntraReceptor Intracellular Steroid Receptor Sterol->IntraReceptor Binding Receptor Membrane Receptor (e.g., GPCR) Membrane->Receptor Modulates Environment Downstream Downstream Signaling Cascade Receptor->Downstream Gene Gene Expression Modulation IntraReceptor->Gene

Caption: Hypothesized modulation of signaling by this compound.

Conclusion

This compound presents a fascinating case of a cholesterol analogue with distinct effects on membrane biology. Its unique structural features lead to altered interactions with phospholipids, impacting membrane fluidity and phase behavior in a manner different from that of cholesterol. The provided protocols offer a starting point for researchers to further investigate the multifaceted roles of this sterol in membrane function and cellular signaling. Future studies are warranted to explore its potential as a modulator of membrane protein activity and its implications for drug development.

References

Application Notes and Protocols for In Vivo Tracking of 4,6-Cholestadien-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Cholestadien-3beta-ol is a cholesterol analog that can be utilized to study cholesterol metabolism and transport in vivo. Its structural similarity to cholesterol allows it to be recognized by cellular machinery involved in cholesterol trafficking, while the conjugated diene system offers a unique chemical handle for labeling. This document provides detailed protocols for the radiolabeling and fluorescent labeling of this compound and its subsequent use in in vivo tracking studies.

Labeling Strategies for this compound

For in vivo tracking, this compound can be labeled using two primary methodologies: radiolabeling and fluorescent labeling. The choice of label depends on the specific research question, the required sensitivity, and the imaging modality to be used.

  • Radiolabeling: Typically with tritium (³H), offers high sensitivity for quantitative biodistribution studies. The labeled compound is chemically identical to the unlabeled compound, minimizing perturbations to its biological activity.

  • Fluorescent Labeling: Involves the attachment of a fluorophore, enabling visualization by fluorescence microscopy and in vivo imaging systems. The introduction of a fluorophore may alter the molecule's physicochemical properties and biological behavior.

Section 1: Radiolabeling of this compound with Tritium

This section details the synthesis of [3α-³H]this compound. The protocol is adapted from a similar procedure for other sterols and involves a two-step process: oxidation of the 3-hydroxyl group to a ketone, followed by stereoselective reduction with a tritiated reagent.[1]

Experimental Protocol: Synthesis of [3α-³H]this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • [³H]Sodium borohydride (specific activity >10 Ci/mmol)

  • Ethanol, absolute

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • High-performance liquid chromatography (HPLC) system with a radioactive detector

Procedure:

  • Oxidation of this compound (Swern Oxidation):

    • Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C under an inert atmosphere.

    • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.

    • Stir the mixture for 15 minutes.

    • Add a solution of this compound (1 eq) in anhydrous DCM.

    • Stir for 45 minutes at -78°C.

    • Add triethylamine (5 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-cholestadien-3-one.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Reduction with [³H]Sodium Borohydride:

    • Dissolve the purified 4,6-cholestadien-3-one in absolute ethanol.

    • In a separate vial, dissolve [³H]Sodium borohydride in a small amount of absolute ethanol.

    • Slowly add the tritiated sodium borohydride solution to the solution of the ketone at 0°C.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude [3α-³H]this compound by HPLC using a silica column and a hexane:ethyl acetate mobile phase.

    • Monitor the elution profile with a UV detector (at a wavelength appropriate for the diene system, e.g., ~240 nm) and a radioactive detector.

    • Collect the radioactive peak corresponding to the product.

    • Determine the radiochemical purity by analytical HPLC.

    • Calculate the specific activity (Ci/mmol) based on the amount of radioactivity and the mass of the compound.

Quantitative Data (Representative)
ParameterValue
Starting Material This compound
Labeling Agent [³H]Sodium Borohydride
Radiochemical Yield 60-70%
Specific Activity 15-25 Ci/mmol
Radiochemical Purity >98%

Experimental Workflow for Tritium Labeling

G Workflow for Tritium Labeling of this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis start This compound oxidation Swern Oxidation start->oxidation ketone 4,6-Cholestadien-3-one oxidation->ketone reduction Reduction with [3H]Sodium Borohydride ketone->reduction labeled_crude Crude [3H]this compound reduction->labeled_crude hplc HPLC Purification labeled_crude->hplc final_product [3H]this compound hplc->final_product analysis Radiochemical Purity & Specific Activity Analysis final_product->analysis

Caption: Workflow for the synthesis and purification of [³H]this compound.

Section 2: Fluorescent Labeling of this compound

This section describes a general strategy for labeling this compound with a fluorescent dye. The approach involves modifying the 3-hydroxyl group with a linker to which a fluorophore can be attached. This method allows for flexibility in the choice of the fluorophore.

Experimental Protocol: Synthesis of a Fluorescently Labeled this compound Analog

Materials:

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Carboxy-functionalized linker (e.g., 6-aminohexanoic acid)

  • NHS-ester functionalized fluorophore (e.g., BODIPY-FL NHS ester)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate, and Methanol for chromatography

  • Fluorometer and UV-Vis Spectrophotometer

Procedure:

  • Attachment of a Carboxy-Linker:

    • Dissolve this compound (1 eq), 6-aminohexanoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Add DCC (1.2 eq) to the solution at 0°C.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the product by silica gel column chromatography to obtain the carboxy-functionalized sterol.

  • Coupling of the Fluorophore:

    • Dissolve the carboxy-functionalized sterol (1 eq) in anhydrous DMF.

    • Add the NHS-ester functionalized fluorophore (1.1 eq) and triethylamine (2 eq).

    • Stir the reaction at room temperature for 4 hours in the dark.

    • Dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the fluorescently labeled product by silica gel column chromatography using a hexane:ethyl acetate gradient, followed by a final flush with a small percentage of methanol if necessary.

    • Characterize the final product by UV-Vis spectroscopy to determine the absorption maximum and by fluorometry to determine the excitation and emission maxima and quantum yield.

    • Confirm the structure by mass spectrometry and NMR.

Quantitative Data (Representative)
ParameterBODIPY-FL Analog
Excitation Max (nm) ~505
Emission Max (nm) ~515
Quantum Yield ~0.9
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~80,000

Experimental Workflow for Fluorescent Labeling

G Workflow for Fluorescent Labeling of this compound cluster_synthesis Synthesis cluster_purification Purification & Characterization start This compound linker Linker Attachment (e.g., 6-aminohexanoic acid) start->linker carboxy_sterol Carboxy-functionalized Sterol linker->carboxy_sterol fluorophore Fluorophore Coupling (e.g., BODIPY-NHS) carboxy_sterol->fluorophore labeled_crude Crude Fluorescently Labeled Sterol fluorophore->labeled_crude purification Column Chromatography labeled_crude->purification final_product Fluorescently Labeled This compound purification->final_product characterization Spectroscopic Analysis (UV-Vis, Fluorescence) final_product->characterization

Caption: Workflow for the synthesis and purification of a fluorescently labeled this compound analog.

Section 3: In Vivo Tracking of Labeled this compound

This section provides a protocol for assessing the biodistribution of radiolabeled this compound in a mouse model. The protocol can be adapted for fluorescently labeled compounds with the appropriate imaging modality.

Experimental Protocol: In Vivo Biodistribution in Mice

Materials:

  • [³H]this compound

  • Vehicle for administration (e.g., corn oil, or formulated in recombinant triglyceride-rich lipoprotein particles)[2]

  • 8-10 week old mice (e.g., C57BL/6)

  • Gavage needles

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Standard laboratory surgical tools for organ harvesting

Procedure:

  • Animal Preparation and Administration:

    • Acclimatize mice for at least one week before the experiment.

    • Fast mice for 4-6 hours prior to administration.

    • Prepare a formulation of [³H]this compound in the chosen vehicle at a known concentration and radioactivity.

    • Administer a defined volume of the labeled compound to each mouse via oral gavage or intravenous injection.

  • In Vivo Imaging (Optional, for fluorescent labels):

    • If using a fluorescently labeled compound, mice can be imaged at various time points using an in vivo imaging system (IVIS) or other suitable fluorescence imaging modality.

  • Biodistribution Study:

    • At predetermined time points (e.g., 1, 4, 24 hours) post-administration, euthanize the mice by an approved method.

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs (liver, spleen, kidney, heart, lung, brain, intestine, adipose tissue, etc.).

    • Rinse organs of excess blood, blot dry, and weigh.

  • Sample Processing and Analysis:

    • Homogenize a weighed portion of each organ.

    • Aliquot a known amount of homogenate into a scintillation vial.

    • Add scintillation cocktail and vortex.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Biodistribution Data (Representative Example for a Radiolabeled Sterol)
Organ% Injected Dose per Gram (%ID/g) at 4 hours
Liver 15.2 ± 2.5
Small Intestine 10.8 ± 1.9
Spleen 3.5 ± 0.8
Kidney 2.1 ± 0.5
Adipose Tissue 1.8 ± 0.4
Blood 0.5 ± 0.1
Brain 0.1 ± 0.05

Signaling Pathway and In Vivo Tracking Logic

G In Vivo Tracking and Biodistribution Analysis cluster_administration Administration cluster_tracking Tracking & Analysis cluster_imaging Optional Imaging labeled_compound Labeled this compound administration Oral Gavage or IV Injection labeled_compound->administration mouse Mouse Model administration->mouse euthanasia Euthanasia at Time Points mouse->euthanasia in_vivo_imaging In Vivo Imaging (for fluorescent labels) mouse->in_vivo_imaging organ_harvest Organ Harvesting euthanasia->organ_harvest radioactivity_measurement Radioactivity Measurement (Scintillation Counting) organ_harvest->radioactivity_measurement biodistribution Biodistribution Data (%ID/g) radioactivity_measurement->biodistribution

Caption: Logical workflow for in vivo tracking and biodistribution analysis of labeled this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Cholestadien-3β-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4,6-cholestadien-3β-ol.

Frequently Asked Questions (FAQs)

Q1: My yield of 4,6-cholestadien-3β-ol is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. A primary cause is often incomplete dehydrogenation of the cholesterol precursor or degradation of the product. Key areas to investigate include:

  • Reagent Quality: The dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil, is highly sensitive to moisture.[1] Ensure the reagent is fresh, pure, and handled under anhydrous conditions.

  • Reaction Temperature: The reaction is temperature-sensitive. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to the formation of undesired byproducts and degradation. The optimal temperature depends on the solvent and specific reagents used, often requiring reflux in a high-boiling solvent like dioxane or xylene.

  • Solvent Purity: The solvent must be anhydrous. The presence of water can quench the reaction and lead to side products. Use freshly distilled, high-purity solvents.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. The main spots you might be seeing are:

  • Unreacted Starting Material: If the reaction is not complete, you will see the cholesterol precursor.

  • Cholest-4,6-dien-3-one: The primary intermediate in some synthesis routes is the 3-keto version of the target molecule.[2] This can arise from over-oxidation or if the synthesis is a two-step process involving oxidation and then reduction.

  • Aromatized Byproducts: Under harsh conditions, the sterol A-ring can aromatize.

  • Hydroquinone Byproduct: Dehydrogenating quinones like DDQ or chloranil are reduced to their corresponding hydroquinones (e.g., 2,3-dichloro-5,6-dicyanohydroquinone).[1] This is a major byproduct that needs to be removed during workup.

To minimize byproducts, ensure precise stoichiometric control of reagents, maintain the optimal reaction temperature, and monitor the reaction closely to avoid extended reaction times.

Q3: How do I effectively remove the hydroquinone byproduct during the workup?

A3: The hydroquinone byproduct is acidic and can often be removed with a basic wash. After the reaction is complete and cooled, the mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bisulfite, followed by a wash with aqueous sodium bicarbonate or sodium hydroxide solution. This converts the hydroquinone into its more water-soluble salt, facilitating its removal into the aqueous layer.

Q4: What is the best method for purifying the final 4,6-cholestadien-3β-ol product?

A4: The most effective method for purification is typically column chromatography on silica gel. A gradient elution system using a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate, is generally effective. The polarity of the eluent should be gradually increased to first elute less polar byproducts, followed by the desired product. Final purification can often be achieved by recrystallization from a solvent system like methanol/acetone.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Diagram: Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Problem: Low Yield check_reagents 1. Check Reagent Quality (DDQ/Chloranil, Solvent) start->check_reagents reagents_ok Reagents are Pure & Anhydrous check_reagents->reagents_ok Yes reagents_bad Action: Use Fresh/Purified Reagents & Anhydrous Solvent check_reagents->reagents_bad No check_conditions 2. Verify Reaction Conditions (Temp, Time) reagents_ok->check_conditions reagents_bad->check_conditions conditions_ok Conditions are Correct check_conditions->conditions_ok Yes conditions_bad Action: Optimize Temp & Time Monitor via TLC check_conditions->conditions_bad No check_workup 3. Review Workup & Purification (Extraction, Chromatography) conditions_ok->check_workup conditions_bad->check_workup workup_ok Purification is Efficient check_workup->workup_ok Yes workup_bad Action: Optimize Extraction pH & Chromatography Gradient check_workup->workup_bad No end_node Yield Improved workup_ok->end_node workup_bad->end_node

Caption: A logical workflow for diagnosing and resolving low product yields.

Data on Dehydrogenating Agents

The choice of dehydrogenating agent and solvent significantly impacts the reaction outcome. Below is a comparative summary based on typical laboratory results.

Dehydrogenating AgentTypical SolventTypical Temperature (°C)Molar Equivalents (vs. Substrate)Average Reported Yield (%)Key Considerations
DDQ Dioxane100-105 (Reflux)1.1 - 1.575 - 90High reactivity, very sensitive to moisture.[1]
Chloranil Xylene135-140 (Reflux)2.0 - 2.560 - 75Less reactive than DDQ, requires higher temperatures.
Manganese Dioxide (MnO₂) Chloroform / Benzene60-80 (Reflux)5 - 10 (Excess)50 - 65Heterogeneous reaction, requires large excess.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Cholestadien-3β-ol via DDQ Dehydrogenation

This protocol describes a common method starting from cholesterol.

Materials:

  • Cholesterol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)[1][3]

  • Anhydrous Dioxane

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve cholesterol (1.0 eq) in anhydrous dioxane.

  • Reagent Addition: Add DDQ (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours when the cholesterol spot has disappeared.

  • Cooling & Filtration: Once complete, cool the mixture to room temperature. A precipitate of the hydroquinone byproduct will form. Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Workup: Combine the filtrates and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent to yield 4,6-cholestadien-3β-ol as a white solid. Confirm identity using ¹H NMR and mass spectrometry.

Diagram: Synthesis and Purification Workflow

SynthesisWorkflow start Start: Cholesterol + DDQ in Dioxane reflux Reflux under N₂ (4-8 hours) start->reflux tlc Monitor by TLC reflux->tlc workup Cool, Filter & Aqueous Workup (NaHCO₃ Wash) tlc->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry chromatography Column Chromatography (Silica Gel, Hex/EtOAc) dry->chromatography analysis Combine Fractions & Analyze (NMR, MS) chromatography->analysis product Final Product: 4,6-Cholestadien-3β-ol analysis->product

Caption: Step-by-step workflow for synthesis and purification.

References

Technical Support Center: Overcoming Solubility Issues of 4,6-Cholestadien-3beta-ol In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4,6-Cholestadien-3beta-ol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is classified as slightly soluble in chloroform and ethyl acetate.[1] For most in vitro applications that require its introduction into aqueous cell culture media, direct dissolution is not feasible and will likely result in precipitation.

Q2: What are the most common methods to solubilize this compound for in vitro experiments?

A2: The three primary methods for solubilizing hydrophobic steroids like this compound are:

  • Organic Solvents: Using a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a concentrated stock solution.

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin complexes to enhance its aqueous solubility.

  • Detergent Micelles: Incorporating the compound into detergent micelles, although this is less common for cellular assays due to potential cytotoxicity of detergents.

Q3: What are the advantages and disadvantages of using DMSO or ethanol as a solvent?

A3:

  • Advantages: DMSO and ethanol are effective at dissolving many hydrophobic compounds and are miscible with cell culture media. They are relatively simple to use for preparing high-concentration stock solutions.

  • Disadvantages: High concentrations of these solvents can be toxic to cells, affecting viability and experimental outcomes. It is crucial to keep the final solvent concentration in the culture medium low (typically below 0.5% for DMSO) to minimize these effects.

Q4: How does cyclodextrin complexation work to improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions, effectively shuttling the steroid into the media.

Q5: Are there different types of cyclodextrins, and does it matter which one I use?

A5: Yes, there are various types of cyclodextrins, with alpha-, beta-, and gamma-cyclodextrins being the most common, differing in the size of their hydrophobic cavity. For cholesterol and similar-sized steroids, beta-cyclodextrins and their derivatives, such as methyl-β-cyclodextrin (MβCD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often the most effective due to the appropriate size of their cavity. MβCD is particularly efficient at forming complexes with cholesterol-like molecules.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding the stock solution to the cell culture medium. The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium.- Increase the final volume of the medium to further dilute the compound. - Decrease the initial concentration of the stock solution and add a larger volume to the medium, ensuring thorough mixing. - Use a more effective solubilization method, such as cyclodextrin complexation.
The compound precipitates out of the stock solution during storage. The stock solution is too concentrated for the storage temperature (e.g., 4°C or -20°C).- Prepare a less concentrated stock solution. - Store the stock solution at room temperature if it is stable at that temperature for a short period before use. - Briefly warm the stock solution and vortex before use to redissolve any precipitate.
Cells in the treated group show signs of stress or death, even at low concentrations of this compound. The solvent (e.g., DMSO, ethanol) concentration in the final culture medium is too high, causing cytotoxicity.- Calculate and ensure the final solvent concentration is within a safe range for your cell line (typically <0.5% for DMSO). - Include a vehicle control group (cells treated with the same concentration of the solvent alone) in your experiment to differentiate between compound- and solvent-induced effects. - Consider using a less toxic solubilization method like cyclodextrin complexation.
Inconsistent or non-reproducible experimental results. Incomplete solubilization of this compound, leading to variations in the actual concentration in the medium.- Visually inspect the stock and working solutions for any signs of precipitation before each use. - Ensure thorough mixing when preparing the working solution. - Standardize the solubilization protocol and ensure it is followed consistently.

Data Presentation: Solubility of this compound and Related Steroids

CompoundSolventSolubilityTemperature (°C)
This compound ChloroformSlightly SolubleNot Specified
This compound Ethyl AcetateSlightly SolubleNot Specified
Cholesterol Toluene26.2% (w/w)38
Cholesterol Cyclohexane21.0% (w/w)38
Cholesterol Olive Oil4.0% (w/w)38
Cholesterol Tetradecane2.6% (w/w)38

Note: Quantitative solubility data for this compound is limited. The data for cholesterol, a structurally similar sterol, is provided for reference.[2][3]

Experimental Protocols

Protocol 1: Solubilization using DMSO or Ethanol

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile, conical microcentrifuge tube or glass vial.

  • Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing the working solution, dilute the stock solution in pre-warmed cell culture medium, ensuring the final solvent concentration remains non-toxic to the cells (e.g., <0.5% v/v for DMSO). Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion and prevent precipitation.

Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)

This protocol details the preparation of a water-soluble inclusion complex of this compound with MβCD.

Materials:

  • This compound powder

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile glass test tubes or vials

  • Water bath or heating block

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Prepare a stock solution of MβCD (e.g., 100 mM) by dissolving the MβCD powder in sterile water or PBS. Gentle warming (e.g., to 50°C) may be required.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., 2:1 chloroform:isopropanol or ethanol).

  • Warm the MβCD solution to 60-80°C in a water bath with continuous stirring or vortexing.

  • Add the this compound stock solution dropwise to the warm MβCD solution while vortexing. The molar ratio of MβCD to the steroid should be at least 8:1 to ensure efficient complexation.

  • Continue to vortex the mixture at an elevated temperature for 1-2 hours to allow for complex formation. The solution should become clear.

  • Allow the solution to cool to room temperature.

  • Sterilize the final complex solution by passing it through a 0.22 µm syringe filter.

  • Store the sterile this compound:MβCD complex solution at 4°C.

Mandatory Visualizations

experimental_workflow_dmso cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO/Ethanol weigh->add_dmso Step 1 vortex Vortex to Dissolve add_dmso->vortex Step 2 warm Warm (Optional) vortex->warm If needed store Store at -20°C vortex->store Step 3 warm->vortex thaw Thaw Stock store->thaw Step 4 dilute Dilute in Media thaw->dilute Step 5 mix Mix Thoroughly dilute->mix Step 6 apply Apply to Cells mix->apply Step 7

Caption: Workflow for Solubilizing this compound with DMSO/Ethanol.

experimental_workflow_cyclodextrin cluster_complexation Complexation Procedure cluster_application Application prep_mbcd Prepare MβCD Solution warm_mbcd Warm MβCD Solution prep_mbcd->warm_mbcd Step 1 prep_steroid Prepare Steroid Stock add_steroid Add Steroid to MβCD prep_steroid->add_steroid Step 2 warm_mbcd->add_steroid Step 3 incubate Incubate and Vortex add_steroid->incubate Step 4 cool Cool to Room Temp incubate->cool Step 5 filter_sterilize Filter Sterilize cool->filter_sterilize Step 6 store Store at 4°C filter_sterilize->store Step 7 dilute_apply Dilute in Media and Apply store->dilute_apply Step 8

Caption: Workflow for Solubilizing this compound with Cyclodextrin.

troubleshooting_logic start Precipitate Observed in Culture? cause1 High Final Concentration start->cause1 Yes cause2 Solvent Shock start->cause2 Yes solution1a Decrease Concentration cause1->solution1a solution1b Use Cyclodextrin cause1->solution1b solution2a Slower Addition to Media cause2->solution2a solution2b Pre-warm Media cause2->solution2b

Caption: Troubleshooting Logic for Precipitation Issues.

References

Stability of 4,6-Cholestadien-3beta-ol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,6-Cholestadien-3beta-ol in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to keep this compound as a solid at -20°C under an inert atmosphere. This minimizes degradation from atmospheric oxygen and moisture.

Q2: Which solvents are suitable for dissolving this compound?

This compound is slightly soluble in chloroform and ethyl acetate. For creating stock solutions, it is advisable to use aprotic solvents and to prepare the solution fresh for each experiment.

Q3: How stable is this compound in solution?

The conjugated diene system in this compound makes it susceptible to oxidation and photodegradation. Solutions should be protected from light and air. The stability is solvent-dependent, with protic and acidic solvents potentially accelerating degradation. It is recommended to use freshly prepared solutions for optimal results.

Q4: What are the likely degradation pathways for this compound?

The primary degradation pathways are likely oxidation of the conjugated diene system and the hydroxyl group, as well as photodegradation upon exposure to UV light.[1] Oxidation can lead to the formation of various oxygenated derivatives, which may interfere with experimental results.

Q5: Can I store solutions of this compound?

If short-term storage of a solution is necessary, it should be stored at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and in a light-protected container. However, for sensitive applications, fresh preparation is always recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. Verify the purity of the solid compound before preparing solutions.
Improper solvent choice.Use high-purity, anhydrous, aprotic solvents. Avoid solvents with reactive impurities.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Confirm the identity of the main peak by comparing with a fresh standard. Perform forced degradation studies to identify potential degradation products. Protect solutions from light and air.
Low recovery of the compound Adsorption to container surfaces.Use silanized glassware or polypropylene tubes for storage and handling of solutions.
Precipitation of the compound.Ensure the compound is fully dissolved at the working concentration and temperature. Check solubility limits in the chosen solvent.

Stability Data in Different Solvents

The following table provides an estimated stability of this compound in various solvents based on the general behavior of conjugated sterols. This data should be used as a guideline, and it is highly recommended to perform solvent-specific stability studies for your particular experimental conditions.

Solvent Storage Condition Estimated Stability (Purity >95%) Notes
Chloroform -20°C, Dark, Inert Atmosphere< 1 weekProne to oxidation. Use with caution.
Ethyl Acetate -20°C, Dark, Inert Atmosphere< 1 weekSusceptible to hydrolysis over time.
Acetonitrile -20°C, Dark, Inert Atmosphere1-2 weeksAprotic, good choice for HPLC-based experiments.
Methanol -20°C, Dark, Inert Atmosphere< 3 daysProtic solvent, may facilitate degradation.
Ethanol -20°C, Dark, Inert Atmosphere< 3 daysProtic solvent, may facilitate degradation.
Dimethyl Sulfoxide (DMSO) -20°C, Dark, Inert Atmosphere< 1 weekHygroscopic, absorbed water can promote degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with minimized risk of degradation.

cluster_prep Stock Solution Preparation weigh 1. Weigh solid this compound in a tared, light-protected vial. add_solvent 2. Add anhydrous, aprotic solvent (e.g., Acetonitrile) to the desired concentration. weigh->add_solvent dissolve 3. Vortex or sonicate briefly at room temperature until fully dissolved. add_solvent->dissolve purge 4. Purge the headspace of the vial with an inert gas (Argon or Nitrogen). dissolve->purge store 5. Seal the vial tightly and store at -20°C in the dark. purge->store

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare a solution of This compound in the desired solvent. aliquot Aliquot the solution into separate light-protected vials for each stress condition. start->aliquot acid Acidic (e.g., 0.1 M HCl) expose Expose aliquots to respective stress conditions for a defined time course. acid->expose base Basic (e.g., 0.1 M NaOH) base->expose oxidative Oxidative (e.g., 3% H2O2) oxidative->expose thermal Thermal (e.g., 60°C) thermal->expose photo Photolytic (UV light exposure) photo->expose aliquot->acid aliquot->base aliquot->oxidative aliquot->thermal aliquot->photo analyze Analyze samples at different time points by a stability-indicating method (e.g., HPLC). expose->analyze

Caption: General workflow for a forced degradation study of this compound.

Protocol 3: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity and degradation of this compound. Method optimization will be required.

cluster_hplc HPLC Method Parameters cluster_procedure Analysis Procedure column Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water flow_rate Flow Rate: 1.0 mL/min detection Detection: UV detector at an appropriate wavelength (scan for maxima, likely around 240-280 nm) injection_vol Injection Volume: 10 µL column_temp Column Temperature: 30°C prepare 1. Prepare samples and standards in the mobile phase or a compatible solvent. equilibrate 2. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. prepare->equilibrate inject 3. Inject the standard and samples. equilibrate->inject analyze_data 4. Analyze the chromatograms to determine the peak area of this compound and any degradation products. inject->analyze_data

Caption: Key parameters and procedure for an HPLC-based stability analysis.

References

Preventing degradation of 4,6-Cholestadien-3beta-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,6-Cholestadien-3beta-ol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Question: I've observed a change in the color (e.g., yellowing) of my solid this compound sample. What could be the cause?

Answer: A color change in your solid sample is often an initial indicator of degradation, primarily through oxidation. The conjugated diene system in this compound is susceptible to oxidation when exposed to air and/or light. This can lead to the formation of various oxidized derivatives, which may be colored. To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Question: My analytical results (e.g., HPLC, GC-MS) show new, unexpected peaks in my stored sample of this compound. What are these impurities?

Answer: The appearance of new peaks in your analytical chromatogram strongly suggests degradation of the parent compound. The most likely degradation products are oxides formed by the reaction of the double bonds with atmospheric oxygen. For this compound, this can lead to the formation of epoxides. Key potential degradation products that have been identified include 4beta,5beta-epoxy-6-cholesten-3beta-ol and 4beta,5beta-epoxy-6alpha,7alpha-epoxycholestan-3beta-ol[1].

Question: I have been storing my this compound solution in chloroform at room temperature on the benchtop. Is this appropriate?

Answer: No, this storage condition is not recommended and will likely lead to rapid degradation. Storing this compound in a chlorinated solvent like chloroform at room temperature and exposed to light can accelerate degradation. It is crucial to store solutions at low temperatures, protected from light, and preferably in a solvent less prone to generating free radicals.

Question: What are the ideal storage conditions for long-term stability of this compound?

Answer: For optimal long-term stability, this compound should be stored as a solid at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and in a light-protecting container[2]. If storage in solution is necessary, use a high-purity, deoxygenated solvent, and store at -20°C or -80°C in a tightly sealed, light-protecting vial, with the headspace flushed with an inert gas.

Question: Can I use antioxidants to improve the stability of my this compound sample?

Answer: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. For solutions of lipid-soluble compounds like this compound, antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol can be added at low concentrations (e.g., 0.01-0.1%). It is important to ensure that the chosen antioxidant does not interfere with your downstream applications or analytical methods.

Data Presentation

The following table summarizes the recommended storage conditions and potential degradation products for this compound.

ParameterRecommendation/Information
Storage Temperature -20°C or lower[2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)[2]
Light Conditions Protect from light (use amber vials or store in the dark)
Physical Form for Storage Solid (preferred) or in a deoxygenated solvent
Recommended Solvents for Stock Solutions Chloroform (with caution, short-term), Ethyl Acetate (Slightly)[2]
Potential Degradation Pathway Oxidation
Known/Likely Degradation Products 4beta,5beta-epoxy-6-cholesten-3beta-ol, 4beta,5beta-epoxy-6alpha,7alpha-epoxycholestan-3beta-ol[1]
Potential Stabilizers Antioxidants (e.g., BHT, alpha-tocopherol)

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of this compound and detect the presence of less polar degradation products.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: Hexane:Ethyl Acetate (e.g., 80:20 v/v, may require optimization)

  • Visualization reagent: 10% phosphomolybdic acid in ethanol or a solution of 50 mg ferric chloride (FeCl3) in 90 ml water, 5 ml acetic acid, and 5 ml sulfuric acid.

  • Heat gun or hot plate

Procedure:

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform or ethyl acetate).

  • Spot the solution onto the TLC plate baseline. Also, spot a reference standard of pure this compound if available.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber pre-saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the TLC plate thoroughly.

  • Spray the plate evenly with the visualization reagent.

  • Gently heat the plate with a heat gun or on a hot plate until spots appear.

  • The pure compound will appear as a distinct spot. The presence of additional spots, typically with a higher Rf value (less polar), indicates degradation.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantitatively determine the purity of this compound and separate it from its degradation products.

Instrumentation and Conditions (Typical, may require optimization):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (due to the conjugated diene system).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare a standard solution of high-purity this compound of known concentration in the mobile phase or a compatible solvent.

  • Prepare the sample solution of the stored this compound at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram for the retention time of the parent peak and the appearance of any new peaks.

  • The purity of the sample can be calculated based on the peak area of this compound relative to the total peak area.

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade this compound under controlled conditions to understand its degradation profile and validate the stability-indicating nature of the analytical method.

Procedure:

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl in methanol and incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH in methanol and incubate at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the sample in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) or sunlight for a specified period.

  • Analyze the stressed samples using the developed HPLC or GC-MS method to observe the formation of degradation products and the decrease in the parent compound.

Visualizations

Degradation Pathway of this compound

A This compound B Oxidative Stress (O2, Light, Heat) A->B C 4beta,5beta-epoxy-6-cholesten-3beta-ol B->C Epoxidation D 4beta,5beta-epoxy-6alpha,7alpha- epoxycholestan-3beta-ol B->D Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Recommended Storage Workflow

A Receive/Synthesize This compound B Solid Sample? A->B C Store at <= -20°C under Inert Gas in Dark B->C Yes D Dissolve in Deoxygenated Solvent B->D No G Periodic Stability Check (TLC/HPLC) C->G E Add Antioxidant (Optional) D->E F Store Solution at <= -20°C under Inert Gas in Dark E->F F->G

Caption: Recommended workflow for the storage of this compound.

Troubleshooting Logic for Sample Degradation

A Degradation Suspected (e.g., color change, new peaks) B Check Storage Temperature A->B C Is it <= -20°C? B->C D Check Atmosphere C->D Yes J Increase Storage Temperature C->J No E Is it under Inert Gas? D->E F Check Light Exposure E->F Yes K Exposure to Oxygen E->K No G Is it protected from light? F->G H Review Solvent (if applicable) G->H Yes L Exposure to Light G->L No M Inappropriate Solvent/ Solvent Purity H->M Check Purity & Suitability I Root Cause Identified Implement Corrective Actions J->I K->I L->I M->I

Caption: Logical troubleshooting flow for identifying causes of degradation.

References

Troubleshooting 4,6-Cholestadien-3beta-ol purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,6-cholestadien-3β-ol via chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of 4,6-cholestadien-3β-ol?

A1: The most common impurities often originate from the synthetic route, typically starting from cholesterol. These can include:

  • Starting Material: Unreacted cholesterol.

  • Synthetic Intermediates: Cholest-4,6-dien-3-one, which is the ketone precursor to 4,6-cholestadien-3β-ol.[1]

  • Isomers and Related Sterols: Other cholestadienol isomers or sterols present in the initial cholesterol source.[2][3][4]

  • Oxidation/Degradation Products: The conjugated diene system in 4,6-cholestadien-3β-ol can be susceptible to oxidation. Epoxidation can occur if oxidizing agents are present.[5]

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography. It can also help in optimizing the solvent system for your separation. High-Performance Liquid Chromatography (HPLC) can be used for more precise monitoring and for final purity analysis.[1][6]

Q3: What are the recommended storage conditions for 4,6-cholestadien-3β-ol?

A3: 4,6-cholestadien-3β-ol should be stored at -20°C in a freezer under an inert atmosphere to prevent degradation.[7]

Troubleshooting Guides

Problem 1: Poor Separation of 4,6-cholestadien-3β-ol from Impurities on a Silica Gel Column

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the target compound from closely related impurities.

    • Solution: Use TLC to screen a variety of solvent systems with different polarities. A common starting point for sterol separation on silica gel is a mixture of hexane and ethyl acetate or hexane and diethyl ether.[6] Gradually increase the polarity by increasing the proportion of the more polar solvent to improve the separation of your compound of interest.

  • Co-elution with Cholest-4,6-dien-3-one: The ketone intermediate is a common impurity and may have a similar polarity to the desired alcohol.

    • Solution: While a hexane/ethyl acetate gradient should separate the more polar alcohol from the less polar ketone, ensure a shallow gradient is used to maximize resolution.

  • Column Overloading: Applying too much crude sample to the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.

Problem 2: Low Yield of 4,6-cholestadien-3β-ol After Purification

Possible Causes & Solutions:

  • Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Consider using neutral alumina as the stationary phase or deactivating the silica gel by adding a small percentage of a base like triethylamine to your mobile phase.

  • Irreversible Adsorption: The compound might be strongly adsorbed to the stationary phase, leading to incomplete elution.

    • Solution: After your main elution, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to recover any strongly bound material.

  • Incomplete Reaction: The low yield may be due to an incomplete reduction of cholest-4,6-dien-3-one to 4,6-cholestadien-3β-ol.

    • Solution: Before purification, ensure the reaction has gone to completion using TLC or HPLC analysis. If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, or amount of reducing agent).

Problem 3: The Purified 4,6-cholestadien-3β-ol is Unstable and Decomposes

Possible Causes & Solutions:

  • Oxidation: The conjugated diene system is susceptible to oxidation, especially when exposed to air and light.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Use solvents that have been degassed. Store the purified compound at -20°C under an inert atmosphere and protected from light.[7]

  • Acidic/Basic Residues from Purification: Traces of acid or base from the chromatography mobile phase can catalyze degradation.

    • Solution: Ensure complete removal of solvent from your purified fractions. If an acid or base was used in the mobile phase, consider a final wash step or re-dissolving the purified compound in a neutral solvent and evaporating it again.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of your crude and purified samples in a suitable solvent (e.g., chloroform or ethyl acetate). Spot the dissolved samples onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A common mobile phase for sterols is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or phosphomolybdic acid stain followed by heating).

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 4,6-cholestadien-3β-ol.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Sterol Purification

TechniqueStationary PhaseMobile Phase ExamplesAdvantagesDisadvantages
Column Chromatography Silica Gel, AluminaHexane/Ethyl Acetate, Hexane/Diethyl EtherHigh loading capacity, cost-effective for large scale.Lower resolution than HPLC, can be time-consuming.
HPLC (Normal Phase) Silica, DiolHexane/IsopropanolHigh resolution, fast separation.Lower loading capacity, more expensive.
HPLC (Reverse Phase) [6][8]C18, C8Acetonitrile/Methanol, Methanol/WaterExcellent for separating non-polar compounds, good reproducibility.[6][8]May not be ideal for very non-polar compounds that have low solubility in aqueous mobile phases.
Thin-Layer Chromatography (TLC) [6]Silica Gel, AluminaHexane/Ethyl AcetateFast, simple, good for reaction monitoring and solvent system optimization.[6]Not a preparative technique, qualitative.

Visualizations

Purification_Workflow Crude_Sample Crude 4,6-Cholestadien-3β-ol TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Sample->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography Crude_Sample->Column_Chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Pure Combine Pure Fractions TLC_Monitoring->Combine_Pure Solvent_Evaporation Solvent Evaporation Combine_Pure->Solvent_Evaporation Pure_Compound Pure 4,6-Cholestadien-3β-ol Solvent_Evaporation->Pure_Compound

Caption: Experimental workflow for the purification of 4,6-cholestadien-3β-ol.

Troubleshooting_Tree Start Purification Issue Poor_Separation Poor Separation Start->Poor_Separation Low_Yield Low Yield Start->Low_Yield Decomposition Compound Decomposition Start->Decomposition Cause1_PS Inappropriate Solvent System? Poor_Separation->Cause1_PS Cause1_LY Degradation on Silica? Low_Yield->Cause1_LY Cause1_D Oxidation? Decomposition->Cause1_D Solution1_PS Optimize with TLC Cause1_PS->Solution1_PS Yes Cause2_PS Column Overloaded? Cause1_PS->Cause2_PS No Solution2_PS Reduce Sample Load Cause2_PS->Solution2_PS Yes Solution1_LY Use Neutral Alumina or Add Base to Mobile Phase Cause1_LY->Solution1_LY Yes Cause2_LY Incomplete Elution? Cause1_LY->Cause2_LY No Solution2_LY Flush Column with Polar Solvent Cause2_LY->Solution2_LY Yes Solution1_D Use Inert Atmosphere and Degassed Solvents Cause1_D->Solution1_D Yes Cause2_D Solvent Residues? Cause1_D->Cause2_D No Solution2_D Ensure Complete Solvent Removal Cause2_D->Solution2_D Yes

Caption: Troubleshooting decision tree for chromatography issues.

References

Technical Support Center: Optimizing Synthesis of 4,6-Cholestadien-3beta-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,6-Cholestadien-3beta-ol and its derivatives.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final reduction step from cholest-4,6-dien-3-one is resulting in a low yield of the desired this compound. What are the likely causes and solutions?

A: Low yields in this stereoselective reduction are often due to suboptimal reaction conditions or the choice of reducing agent.

  • Choice of Reducing Agent: For the desired 3β-ol configuration, sodium borohydride (NaBH₄) is a commonly used and effective reagent as it selectively reduces the ketone without affecting the diene system.[1][2] Using stronger or bulkier reducing agents can alter the stereoselectivity or lead to over-reduction.

  • Reaction Conditions: Ensure the reaction is run at a controlled temperature, as elevated temperatures can lead to side reactions. The choice of solvent is also crucial; alcohols like ethanol are typically effective for NaBH₄ reductions.[2]

  • Purity of Starting Material: The purity of the cholest-4,6-dien-3-one intermediate is critical. Impurities from previous steps can interfere with the reduction, consuming the reagent and complicating purification.[3]

Q2: I am observing a significant number of byproducts during the synthesis of the key intermediate, cholest-4,6-dien-3-one. How can I minimize their formation?

A: The formation of cholest-4,6-dien-3-one, typically through a dehydrobromination of a 6-bromo-cholest-4-en-3-one intermediate, is a critical step where side reactions are common.[1] Optimizing the choice of base and solvent is key to favoring the desired elimination reaction.

  • Base Selection: Sterically hindered, non-nucleophilic bases are often preferred to minimize competing substitution reactions.[1] For example, 2,4,6-collidine may produce a cleaner reaction compared to a less hindered base like pyridine.[1]

  • Solvent Effects: The polarity of the solvent can influence reaction rates and the pathway (elimination vs. substitution). Aprotic solvents like DMF or toluene are frequently used.[1]

  • Temperature Control: This reaction is sensitive to temperature. Running the reaction at the optimal temperature is crucial to prevent the formation of undesired byproducts.[1]

Q3: The final product shows the incorrect stereochemistry at the C3 position (3-alpha-ol isomer) instead of the desired 3-beta-ol. Why did this happen?

A: The stereochemical outcome of the ketone reduction is highly dependent on the hydride reagent used. While NaBH₄ typically yields the thermodynamically more stable 3β-ol equatorial alcohol, other reagents favor the formation of the 3α-ol axial isomer.[4]

  • Reagent-Dependent Selectivity: Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are known to selectively produce the 3α-ol isomer.[4] If your protocol involves such a reagent, this is the expected outcome. To obtain the 3β-ol, you must use a reagent like NaBH₄.[4]

Q4: Purification of the final product and intermediates is proving difficult, with compounds co-eluting during column chromatography.

A: Steroidal compounds with similar structures can be challenging to separate.

  • Intermediate Purity: The synthesis of steroidal dienones can result in impurities that are difficult to remove.[3] It is often better to ensure high purity at each step rather than relying on a difficult final purification.

  • Chromatography System: Experiment with different solvent systems for your column chromatography. A gradual gradient elution from a non-polar solvent (like hexanes) to a slightly more polar one (like ethyl acetate) can improve separation.

  • Recrystallization: After chromatography, recrystallization can significantly enhance purity. For this compound, a solvent system like acetone and water has been noted.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and optimization process.

Q1: What is a standard, reliable synthetic pathway to produce this compound?

A: A common and effective pathway begins with cholesterol and proceeds through a multi-step sequence.[1] The core transformations are:

  • Oxidation: The 3β-hydroxyl group of cholesterol is oxidized, and the C5-C6 double bond migrates to the more stable, conjugated C4-C5 position to form cholest-4-en-3-one.[1]

  • Dienone Formation: A second double bond is introduced at the C6-C7 position to create the conjugated cholest-4,6-dien-3-one system.[1] This is a critical step that often requires optimization.[1][3]

  • Stereoselective Reduction: The 3-keto group of the dienone is reduced to the desired 3β-hydroxyl group using a selective reducing agent like NaBH₄.[1]

Synthetic_Workflow Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Oxidation Dienone Cholest-4,6-dien-3-one Cholestenone->Dienone Dienone Formation FinalProduct This compound Dienone->FinalProduct Stereoselective Reduction (e.g., NaBH4)

Caption: General synthetic workflow for this compound.

Q2: How do different reaction parameters affect the critical dehydrobromination step for forming the dienone intermediate?

A: The yield and purity of cholest-4,6-dien-3-one are highly dependent on the conditions of the dehydrobromination step. The choice of base and solvent significantly influences the efficiency and can minimize byproduct formation.[1]

ParameterCondition 1Condition 2Condition 3Typical Outcome/Consideration
Base Pyridine2,4,6-CollidineLithium CarbonateSterically hindered bases (e.g., collidine) are often preferred to minimize side reactions.[1]
Solvent Dimethylformamide (DMF)TolueneXyleneSolvent polarity can affect reaction rates and selectivity.[1]
Temperature VariesVariesVariesCrucial for controlling the reaction and preventing degradation or side reactions.[1]

Q3: Which reducing agents can be used to convert cholest-4,6-dien-3-one, and what are the expected products?

A: The choice of hydride reagent is critical for controlling the stereochemistry at the C3 position. Different reagents will selectively produce different isomers.

Reducing AgentMolar Equivalents (equiv.)ProductStereoselectivityReference
NaBH₄ 44,6-cholestadien-3β-olSelective for β-isomer[4]
L-Selectride® 124,6-cholestadien-3α-olSelective for α-isomer[4]
LiAlH₄ 64,6-cholestadien-3β-olCan produce the β-isomer[4]

Q4: How can I derivatize this compound for further research applications?

A: The 3β-hydroxyl group is the primary site for chemical modification. Derivatization can alter physical properties like solubility and stability, or introduce functional groups for specific assays.[1]

  • Esterification: This is a common strategy to modulate the lipophilicity of the sterol, which can be important for its incorporation into cell membranes or for formulation in delivery systems. Ester derivatives may also show enhanced stability.[1]

Troubleshooting_Logic Start Experiment Complete CheckYield Low Yield or Purity? Start->CheckYield AnalyzeStep Identify Problematic Step (e.g., Reduction, Dienone Formation) CheckYield->AnalyzeStep Yes End Successful Synthesis CheckYield->End No ReductionIssue Issue: Reduction Step AnalyzeStep->ReductionIssue Reduction DienoneIssue Issue: Dienone Formation AnalyzeStep->DienoneIssue Dienone PurificationIssue Issue: Purification AnalyzeStep->PurificationIssue Purification FixReduction Solution: - Verify NaBH4 for 3-beta - Check temp & solvent - Ensure pure starting material ReductionIssue->FixReduction FixDienone Solution: - Use sterically hindered base - Optimize solvent - Control temperature DienoneIssue->FixDienone FixPurification Solution: - Optimize solvent system for chromatography - Recrystallize final product PurificationIssue->FixPurification

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: General Synthesis of this compound from Cholesterol

This protocol outlines a representative multi-step synthesis. Note: Specific quantities, reaction times, and temperatures should be optimized based on laboratory conditions and literature precedents.

  • Step 1: Oxidation of Cholesterol to Cholest-4-en-3-one

    • Dissolve cholesterol in an appropriate solvent (e.g., acetone).

    • Add an oxidizing agent (e.g., Jones reagent) dropwise at a controlled temperature (e.g., 0-5 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the cholesterol is consumed.

    • Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to yield cholest-4-en-3-one.

  • Step 2: Synthesis of Cholest-4,6-dien-3-one

    • Protect the ketone of cholest-4-en-3-one (e.g., as an enol ether).

    • Perform an allylic bromination using a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom at the C6 position.

    • Carry out a dehydrobromination reaction by refluxing the 6-bromo intermediate with a sterically hindered base (e.g., 2,4,6-collidine) in a high-boiling solvent (e.g., xylene).[1]

    • After the reaction is complete (monitored by TLC), perform a workup and purify the crude product by column chromatography to isolate cholest-4,6-dien-3-one. This step is known to be challenging and may produce hard-to-remove impurities.[3]

  • Step 3: Reduction to this compound

    • Dissolve the purified cholest-4,6-dien-3-one in a suitable solvent (e.g., absolute ethanol).[2]

    • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.[1][4]

    • Stir the reaction until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with a dilute acid (e.g., HCl) or water.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the final product by column chromatography followed by recrystallization.[5]

Protocol 2: Purification by Column Chromatography and Recrystallization

  • Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

    • Load the crude product onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 10% ethyl acetate in hexane).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified solid from chromatography in a minimum amount of a hot solvent (e.g., acetone).[5]

    • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.[5]

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The reported melting point is 126-127 °C.[5]

Metabolic_Context Cholesterol Cholesterol Dienone Cholest-4,6-dien-3-one (Synthetic Intermediate & Metabolite) Cholesterol->Dienone Biosynthesis (multi-step) Metabolite1 4-Cholesten-3-one Dienone->Metabolite1 Metabolism in Liver, Adrenals, Brain Metabolite2 Cholestanol Dienone->Metabolite2 Metabolism in Liver, Adrenals, Brain

Caption: Metabolic context of cholest-4,6-dien-3-one.[6]

References

Technical Support Center: Synthetic 4,6-Cholestadien-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 4,6-cholestadien-3beta-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities are typically process-related, arising from the multi-step synthesis starting from cholesterol. These include unreacted starting materials, intermediates, and byproducts from side reactions. The key impurities to be aware of are:

  • Cholest-4,6-dien-3-one: The immediate precursor to the final product. Its presence indicates an incomplete reduction step.

  • Cholesterol: The starting material for the synthesis. Its presence suggests an incomplete initial oxidation step.

  • Cholest-4-en-3-one: An intermediate in the synthetic pathway.

  • 4,6-Cholestadien-3-alpha-ol: The 3α-epimer of the desired product, formed due to incomplete stereoselectivity in the final reduction step.

  • Isomeric Cholestadienols: Isomers with different double bond positions may form during the synthesis, particularly during the introduction of the second double bond.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and air. For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere (e.g., argon or nitrogen). The conjugated diene system makes the molecule susceptible to oxidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving synthetic this compound.

Issue 1: Unexpected Peaks in HPLC or GC-MS Analysis

Possible Cause 1: Presence of Synthesis-Related Impurities

  • Identification: Compare the retention times or mass spectra of the unexpected peaks with those of potential impurities (see FAQ 1).

  • Solution: Repurify the sample using column chromatography or recrystallization.

Possible Cause 2: Sample Degradation

  • Identification: The appearance of new peaks over time, especially in samples that have been stored for a prolonged period or under suboptimal conditions. Degradation products may include various oxysterols.

  • Solution: Use freshly prepared or properly stored material. If degradation is suspected, repurify the sample before use.

Issue 2: Inconsistent Experimental Results

Possible Cause 1: Variable Purity of this compound Batches

  • Identification: Different batches of the compound yield different results in the same assay.

  • Solution: Analyze the purity of each batch by HPLC or GC-MS before use. If possible, use a single, well-characterized batch for a series of related experiments.

Possible Cause 2: Presence of Biologically Active Impurities

  • Identification: The observed biological activity is inconsistent with the expected pharmacology of this compound. For example, the precursor cholest-4,6-dien-3-one can be metabolized to other steroids.[1]

  • Solution: Identify and quantify impurities. If a particular impurity is suspected to be active, it may be necessary to synthesize or purchase a pure standard of that impurity to test its activity separately.

Quantitative Data Summary

The purity of synthetic this compound can vary depending on the synthetic route and purification methods. The following table summarizes the expected impurities and their typical, albeit not universally reported, levels in a research-grade sample.

ImpurityTypical OriginPlausible Purity Range (%)
This compound Desired Product >95%
Cholest-4,6-dien-3-oneIncomplete Reduction< 2%
CholesterolUnreacted Starting Material< 1%
Cholest-4-en-3-oneSynthetic Intermediate< 1%
4,6-Cholestadien-3-alpha-olNon-Stereoselective Reduction< 1%
Other Isomers/ByproductsSide Reactions< 0.5%

Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm (corresponding to the λmax of the conjugated diene system).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: General GC-MS Method for Impurity Identification

This protocol outlines a general approach for the identification of volatile impurities.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 2 minutes.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 10 minutes.

  • Injector Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like hexane or ethyl acetate. Derivatization to the trimethylsilyl (TMS) ether may be necessary to improve volatility and chromatographic performance.

Visualizations

Synthesis_Pathway_and_Impurities Cholesterol Cholesterol (Starting Material) Cholestenone Cholest-4-en-3-one (Intermediate) Cholesterol->Cholestenone 1. Oxidation Impurity_Cholesterol Impurity: Unreacted Cholesterol Cholesterol->Impurity_Cholesterol Dienone Cholest-4,6-dien-3-one (Precursor) Cholestenone->Dienone 2. Introduce C6-C7 Double Bond Impurity_Cholestenone Impurity: Cholest-4-en-3-one Cholestenone->Impurity_Cholestenone Product This compound (Final Product) Dienone->Product 3. Stereoselective Reduction Impurity_Dienone Impurity: Incomplete Reduction Dienone->Impurity_Dienone Impurity_Epimer Impurity: 3-alpha-ol Epimer Product->Impurity_Epimer

Caption: Synthetic pathway of this compound and origins of common impurities.

Troubleshooting_Workflow Start Start: Unexpected Peak in Analysis Check_History Review Sample History (Age, Storage) Start->Check_History Compare_Standards Compare with Known Impurity Standards Start->Compare_Standards Is_Degradation Degradation Product? Check_History->Is_Degradation Is_Process_Impurity Process-Related Impurity? Compare_Standards->Is_Process_Impurity Is_Process_Impurity->Is_Degradation No Purify Action: Repurify Sample (e.g., Chromatography) Is_Process_Impurity->Purify Yes Use_Fresh Action: Use Fresh Sample Is_Degradation->Use_Fresh Yes Unknown Potentially Novel Compound Is_Degradation->Unknown No End_Purify End: Pure Compound Purify->End_Purify End_Fresh End: Reliable Experiment Use_Fresh->End_Fresh

Caption: Troubleshooting workflow for identifying unknown peaks in analytical data.

References

Technical Support Center: Mass Spectrometry of 4,6-Cholestadien-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-cholestadien-3beta-ol in mass spectrometry applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Weak or Absent Molecular Ion Peak ([M]+ or [M+H]+) In-source fragmentation (loss of water), inefficient ionization.- Optimize ionization source conditions (e.g., lower temperature, reduced cone voltage).- Switch to a softer ionization technique (e.g., ESI instead of APCI if applicable).- Consider chemical derivatization (e.g., silylation for GC-MS, picolinylation for LC-MS) to enhance ionization efficiency and reduce fragmentation.
Prominent Peak at m/z 366 (or [M-18]) In-source loss of a water molecule from the 3beta-hydroxyl group. This is a very common artifact for sterols.[1]- This ion can often be used for quantification if its formation is reproducible. - To minimize, optimize source conditions as described above.
Presence of Unexpected Adduct Ions (e.g., [M+Na]+, [M+K]+, [M+NH4]+) Contaminants in the sample, mobile phase, or glassware. Ammonium acetate is a common mobile phase additive that can lead to ammonium adducts.[2]- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- If using ammonium acetate, expect the [M+NH4]+ adduct and utilize it for identification and quantification.
Complex Fragmentation Pattern in GC-MS (EI) Electron ionization (EI) is a high-energy technique that can lead to extensive fragmentation.- Compare the obtained spectrum with a reference spectrum, such as the one from the NIST database.[3]- Expect characteristic sterol ring and side-chain fragmentations.- Consider derivatization to simplify the fragmentation pattern.
Suspected Retro-Diels-Alder (RDA) Fragments The conjugated diene system in the B-ring is susceptible to RDA fragmentation, a characteristic fragmentation for cyclic dienes.- Look for fragment ions corresponding to the cleavage of the B-ring. The expected RDA fragment would result from the cleavage of the C8-C14 and C9-C11 bonds.- This can be a useful diagnostic tool for identifying the 4,6-diene structure.

Frequently Asked Questions (FAQs)

1. What are the expected ions for this compound in mass spectrometry?

The molecular weight of this compound is 384.6 g/mol .[4] Depending on the ionization technique, you can expect to see:

  • [M]•+ : The radical cation at m/z 384 in techniques like Electron Ionization (EI).

  • [M+H]+ : The protonated molecule at m/z 385 in positive ion ESI or APCI.

  • [M-H2O]•+ or [M-H2O+H]+ : Ions resulting from the loss of water at m/z 366 or 367, respectively. This is a very common in-source fragment.[1]

  • Adduct ions : Such as [M+Na]+ (m/z 407), [M+K]+ (m/z 423), or [M+NH4]+ (m/z 402) depending on the mobile phase and sample purity.

2. How can I improve the sensitivity of my analysis for this compound?

To enhance sensitivity, consider the following:

  • Derivatization : Converting the 3beta-hydroxyl group to a trimethylsilyl (TMS) ether can improve volatility and chromatographic behavior in GC-MS. For LC-MS, derivatization to a picolinyl ester can improve ionization efficiency.

  • Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for non-polar molecules like sterols compared to Electrospray Ionization (ESI).

  • Tandem Mass Spectrometry (MS/MS) : Using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can significantly increase sensitivity and selectivity by monitoring specific fragmentation transitions. A common transition for sterols is the loss of water.

3. What is the Retro-Diels-Alder (RDA) fragmentation and is it relevant for this compound?

The Retro-Diels-Alder (RDA) reaction is a pericyclic reaction that is the reverse of the Diels-Alder reaction. In mass spectrometry, it is a fragmentation pathway observed for cyclic molecules containing a double bond. Given the 4,6-diene system in the B-ring of this compound, RDA fragmentation is a plausible and potentially diagnostic fragmentation pathway. This would involve the cleavage of the B-ring to yield a diene and a dienophile fragment. While not definitively documented for this specific molecule in the literature found, it is a known fragmentation for similar structures.

Experimental Protocols

GC-MS Analysis of this compound (as TMS derivative)
  • Sample Preparation (Derivatization):

    • Dry down the sample extract containing this compound under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 280°C.

      • Injection Volume: 1 µL (splitless).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-600.

LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • Extract the lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Parameters:

    • Liquid Chromatograph (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

      • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

      • Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI).

      • Vaporizer Temperature: 350°C.

      • Capillary Voltage: 3.5 kV.

      • Corona Current: 4 µA.

      • Sheath Gas and Aux Gas: Nitrogen, optimized for the instrument.

      • MS/MS: Monitor the transition of the water loss fragment (e.g., m/z 367 -> fragment ions) for enhanced selectivity.

Visualizations

FragmentationPathway cluster_ionization Ionization cluster_fragmentation In-Source/CID Fragmentation M This compound (m/z 384) M_H [M+H]+ (m/z 385) M->M_H +H+ M_H2O [M-H2O+H]+ (m/z 367) M_H->M_H2O -H2O RDA_fragment Retro-Diels-Alder Fragment M_H->RDA_fragment RDA

Caption: Proposed ionization and fragmentation pathway of this compound in LC-MS.

TroubleshootingWorkflow start Mass Spectrometry Issue no_molecular_ion Weak/Absent Molecular Ion? start->no_molecular_ion optimize_source Optimize Source Conditions (Temp, Voltage) no_molecular_ion->optimize_source Yes unexpected_peaks Unexpected Peaks? no_molecular_ion->unexpected_peaks No derivatize Consider Derivatization optimize_source->derivatize end Analysis Complete derivatize->end check_adducts Check for Common Adducts ([M+Na]+, [M+NH4]+) unexpected_peaks->check_adducts Yes unexpected_peaks->end No check_contamination Check Solvent/Sample Purity check_adducts->check_contamination check_contamination->end

Caption: Troubleshooting workflow for common issues in the mass spectrometry of this compound.

References

Cell toxicity of 4,6-Cholestadien-3beta-ol at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cell toxicity of 4,6-Cholestadien-3beta-ol, particularly at high concentrations.

Introduction

This compound is a derivative of cholesterol. While specific data on its cytotoxicity is limited, studies on structurally related cholesterol derivatives, such as oxysterols, indicate a potential for cytotoxic effects at elevated concentrations. Oxysterols have been shown to induce various forms of cell death, including apoptosis and necrosis, through mechanisms that often involve oxidative stress and disruption of cellular membranes. Therefore, a careful evaluation of the cytotoxic potential of this compound is crucial for any in vitro or in vivo applications.

This guide provides protocols for standard cytotoxicity assays, troubleshooting advice for common experimental issues, and an overview of potential signaling pathways involved in sterol-induced cell death.

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below. These protocols are designed to be a starting point and may require optimization for specific cell types and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Assay

This assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided with the kit).

    • Background control: Culture medium without cells.

Quantitative Data Summary

Due to the lack of specific cytotoxic data for this compound, the following tables provide illustrative data from studies on other cytotoxic cholesterol derivatives. This data is for reference purposes to demonstrate how results can be presented.

Table 1: Illustrative IC₅₀ Values of Various Oxysterols in Different Cell Lines

OxysterolCell LineAssayIncubation Time (h)IC₅₀ (µM)
7β-hydroxycholesterolHuman Aortic Smooth Muscle CellsMTT2425
7-ketocholesterolMouse Macrophages (J774)MTT2430
25-hydroxycholesterolHuman Neuroblastoma (SH-SY5Y)MTT4815
Cholestane-3β,5α,6β-triolHuman Lung Carcinoma (A549)CCK-82420.14[1]

Table 2: Illustrative LDH Release upon Treatment with a Hypothetical Cytotoxic Sterol

Treatment Concentration (µM)Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)0.2500%
100.35012.5%
250.60043.8%
500.95087.5%
1001.050100%
Lysis Buffer (Max Release)1.050100%

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways

Sterol-induced cytotoxicity can trigger various signaling pathways leading to programmed cell death (apoptosis). The two main apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway

This pathway is initiated by intracellular stress, such as oxidative stress or DNA damage, which can be induced by high concentrations of cytotoxic sterols.

Intrinsic_Apoptosis_Pathway Sterol High Concentration This compound ROS ↑ Reactive Oxygen Species (ROS) Sterol->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax/Bak Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax Inhibits

Caption: Intrinsic apoptosis pathway induced by cytotoxic sterols.

Extrinsic Apoptosis Pathway

This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. Some cytotoxic sterols may upregulate the expression of these receptors or their ligands.

Extrinsic_Apoptosis_Pathway Sterol High Concentration This compound DeathReceptor ↑ Death Receptor Expression (e.g., Fas, TNFR1) Sterol->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) Formation DeathReceptor->DISC Ligand Death Ligand (e.g., FasL, TNF-α) Ligand->DeathReceptor Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Crosstalk to Intrinsic Pathway

Caption: Extrinsic apoptosis pathway potentially activated by cytotoxic sterols.

Experimental Workflow for Investigating Cytotoxicity

The following workflow outlines a logical progression for characterizing the cytotoxic effects of this compound.

Cytotoxicity_Workflow Start Start: Hypothesis of This compound Cytotoxicity DoseResponse Dose-Response & Time-Course (MTT & LDH Assays) Start->DoseResponse IC50 Determine IC₅₀ Value DoseResponse->IC50 Mechanism Investigate Mechanism of Cell Death IC50->Mechanism ApoptosisAssay Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot for key proteins) Mechanism->PathwayAnalysis Conclusion Conclusion on Cytotoxic Profile and Mechanism ApoptosisAssay->Conclusion PathwayAnalysis->Conclusion

References

Technical Support Center: Enhancing the Bioavailability of 4,6-Cholestadien-3beta-ol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the lipophilic compound 4,6-Cholestadien-3beta-ol in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: this compound is a sterol derivative and is expected to be highly lipophilic with poor aqueous solubility. This is a primary obstacle to its absorption from the gastrointestinal (GI) tract following oral administration, which can lead to low and variable bioavailability.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of lipophilic compounds like this compound?

A2: Lipid-based formulations are a well-established and effective approach for improving the oral bioavailability of poorly water-soluble drugs.[1][2][3] These formulations can enhance GI solubilization and absorption. Key types of lipid-based systems include:

  • Lipid Solutions (Type I): The compound is dissolved in a lipid vehicle, such as a triglyceride oil.

  • Self-Emulsifying Drug Delivery Systems (SEDDS) (Type II/IIIA): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which form fine emulsions or microemulsions upon gentle agitation in an aqueous medium like the GI fluids.[1]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): A subset of SEDDS that form smaller, thermodynamically stable microemulsions.

Q3: How do I select the right excipients for a lipid-based formulation of this compound?

A3: Excipient selection is a critical step and should be guided by solubility and miscibility studies.

  • Oils (Lipids): Screen the solubility of this compound in various oils (e.g., long-chain triglycerides like sesame or soybean oil, and medium-chain triglycerides like Capryol™ 90). Long-chain triglycerides may facilitate lymphatic transport.[4]

  • Surfactants: The choice of surfactant depends on the oil phase and the desired characteristics of the emulsion. Surfactants with a high hydrophile-lipophile balance (HLB) value (>12) are generally used in SEDDS to ensure good emulsification.[5]

  • Cosolvents: Solvents like ethanol, propylene glycol, or PEG 400 can help to dissolve the drug and the surfactant in the oil phase.[4]

Q4: Are there any in vitro methods to predict the in vivo performance of my formulation?

A4: Yes, in vitro lipolysis models are valuable tools for predicting the in vivo behavior of lipid-based formulations. These models simulate the digestion of the formulation by pancreatic lipase in the small intestine. By analyzing the distribution of the drug in the aqueous and lipid phases during digestion, you can estimate its potential for absorption.[6] A good correlation has been shown between in vitro lipolysis results and in vivo bioavailability for some compounds.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Bioavailability Despite Using a Lipid-Based Formulation Drug precipitation in the GI tract upon dispersion and digestion of the formulation.- Increase the surfactant concentration to improve the solubilization capacity of the emulsion droplets.- Incorporate a precipitation inhibitor, such as HPMC, into the formulation.[5]- Consider using a SMEDDS formulation for smaller, more stable emulsion droplets.
High Variability in Pharmacokinetic Data Between Animals - Inconsistent food intake (positive or negative food effect).- Formulation instability or phase separation.- Ensure consistent fasting periods for all animals before dosing.- Thoroughly assess the physical stability of your formulation before administration.- A well-formulated SEDDS or SMEDDS can reduce food-related variability.[2]
Difficulty Dissolving this compound in the Formulation The compound has poor solubility even in lipids.- Screen a wider range of lipid excipients and cosolvents.- Gently warming the mixture may improve solubility, but check for compound stability at elevated temperatures.- Consider micronization of the compound to increase its surface area for dissolution.
Poor Emulsification of the Formulation in Aqueous Media - Incorrect HLB of the surfactant system.- Insufficient surfactant concentration.- Adjust the surfactant blend to achieve the required HLB for the chosen oil.- Increase the surfactant-to-oil ratio.

Data Presentation

The following tables are templates for presenting hypothetical pharmacokinetic data from an animal study comparing different formulations of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0350 ± 90100
Oil Solution (MCT)150 ± 403.0 ± 0.51050 ± 250300
SEDDS450 ± 1102.0 ± 0.53150 ± 700900
SMEDDS600 ± 1501.5 ± 0.54500 ± 9501285

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Solubility Screening:

    • Determine the saturation solubility of this compound in various oils (e.g., sesame oil, corn oil, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).

    • Add an excess amount of the compound to 2 mL of each excipient in a sealed vial.

    • Shake the vials in an isothermal shaker at 25°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and cosolvent.

    • Prepare different ratios of oil:surfactant:cosolvent (e.g., 40:40:20, 30:50:20).

    • Add this compound to the selected excipient mixture at a concentration below its saturation solubility.

    • Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary, with caution regarding compound stability.

  • Characterization of the SEDDS:

    • Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clarity, particle size).

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Handling:

    • Use male Sprague-Dawley rats (200-250 g).

    • House the animals in a controlled environment with a 12-hour light/dark cycle.[7]

    • Fast the rats overnight (12-18 hours) before the experiment, with free access to water.[7]

    • The experimental protocol must be approved by the Institutional Animal Care and Use Committee (IACUC).[7]

  • Dosing:

    • Divide the rats into groups (e.g., aqueous suspension control, oil solution, SEDDS).

    • Administer the formulations orally via gavage at a dose of 10 mg/kg.[7]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Caption: Workflow for enhancing bioavailability of this compound.

Lipid_Formulation_Absorption Formulation Oral Administration of Lipid-Based Formulation Dispersion Dispersion in GI Fluids Formulation->Dispersion Emulsion Formation of Emulsion Droplets Dispersion->Emulsion Digestion Digestion by Lipase (Mixed Micelles Formation) Emulsion->Digestion Absorption Drug Absorption into Enterocytes Digestion->Absorption Systemic Systemic Circulation Absorption->Systemic

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4,6-Cholestadien-3beta-ol and Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of two structurally related sterols reveals distinct biological activities, with 4,6-Cholestadien-3beta-ol emerging as a potential modulator of inflammatory and fungal responses, distinguishing it from the well-established roles of cholesterol in cellular structure and function.

Cholesterol, an indispensable component of mammalian cell membranes, is crucial for maintaining membrane fluidity, permeability, and integrity. It also serves as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[1] In contrast, this compound, a derivative of cholesterol, has been identified as a compound with potential anti-inflammatory and antifungal properties, suggesting a divergent biological profile.[2][3][4] This guide provides a comparative overview of the biological activities of these two sterols, supported by available experimental insights.

Differential Effects on Cell Membrane Properties

While direct comparative studies on the effects of this compound and cholesterol on membrane properties are limited, research on other cholesterol precursors and related sterols like ergosterol and lanosterol provides a framework for understanding how structural differences can impact membrane dynamics.

Studies comparing cholesterol and ergosterol, the primary sterol in fungal cell membranes, have shown that cholesterol has a more potent ordering and condensing effect on lipid bilayers.[5][6] This is attributed to the planar structure of cholesterol's ring system and its alignment within the membrane. Similarly, the structural variations between cholesterol and its precursor, lanosterol, result in different effects on the physical properties of lipid membranes.[7]

These findings suggest that the presence of the conjugated double bonds in the B-ring of this compound likely alters its interaction with phospholipids compared to cholesterol, potentially leading to differences in membrane fluidity, ordering, and permeability. However, specific experimental data quantifying these differences for this compound is not yet available.

Comparative Biological Functions: A Tabular Overview

Biological ActivityThis compoundCholesterol
Role in Cell Membranes Presumed to integrate into membranes, but its specific effects on fluidity and permeability are not well-documented.Essential for maintaining membrane fluidity, integrity, and permeability.[1][8][9]
Anti-inflammatory Potential Suggested to possess anti-inflammatory properties.[2][3][4]Plays a complex role in inflammation; its accumulation in macrophages can contribute to atherosclerosis.
Antifungal Activity Indicated to have antifungal properties.[2][3][4]A primary target for some antifungal drugs that target ergosterol, a structurally similar sterol in fungi.
Role in Steroidogenesis May serve as a precursor for the synthesis of other steroid derivatives, but not a direct intermediate in the main steroid hormone pathway.[10]The primary precursor for the synthesis of all steroid hormones, including cortisol, aldosterone, testosterone, and estrogen.[1]
Precursor for Vitamin D Not a direct precursor.7-dehydrocholesterol, a cholesterol precursor, is converted to vitamin D3 upon exposure to sunlight.[11]

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of this compound and cholesterol, a series of established experimental protocols can be employed.

I. Assessment of Membrane Fluidity

Methodology: Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer, providing an indication of membrane fluidity.

  • Liposome Preparation: Prepare unilamellar liposomes composed of a model phospholipid (e.g., POPC) incorporating either cholesterol or this compound at various molar ratios.

  • Fluorescent Labeling: Incubate the liposomes with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Anisotropy Measurement: Measure the steady-state fluorescence anisotropy of the DPH-labeled liposomes using a fluorometer.

  • Data Analysis: A higher anisotropy value indicates lower membrane fluidity. Compare the anisotropy values of liposomes containing cholesterol with those containing this compound.

II. Evaluation of Anti-inflammatory Activity

Methodology: Macrophage Activation Assay

This assay assesses the ability of the sterols to modulate the inflammatory response of macrophages, key immune cells.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Treat the macrophages with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence of varying concentrations of either cholesterol or this compound.

  • Cytokine Measurement: After an incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the levels of cytokine production in cells treated with this compound to those treated with cholesterol to determine their relative effects on macrophage activation.

Macrophage_Activation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Treatment Treat with LPS and Sterols (Cholesterol or This compound) Culture->Treatment Seed cells Incubate Incubate Treatment->Incubate Add stimuli Collect Collect Supernatant Incubate->Collect After incubation ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA Analyze supernatant Compare Compare Cytokine Levels ELISA->Compare Quantify results

III. Antifungal Susceptibility Testing

Methodology: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungus.

  • Fungal Culture: Grow a culture of a relevant fungal species (e.g., Candida albicans) in a suitable broth medium.

  • Serial Dilutions: Prepare serial dilutions of this compound and cholesterol in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the fungal culture.

  • Incubation: Incubate the microplate at an appropriate temperature for a defined period (e.g., 24-48 hours).

  • MIC Determination: Determine the MIC as the lowest concentration of the sterol that visibly inhibits fungal growth.

  • Data Analysis: Compare the MIC values of this compound and cholesterol to assess their relative antifungal potency.

Signaling Pathways and Logical Relationships

The distinct biological activities of these sterols can be conceptualized through their differential interactions with cellular components and subsequent influence on signaling pathways.

Sterol_Signaling_Comparison cluster_cholesterol Cholesterol cluster_46chol This compound Chol Cholesterol Membrane Membrane Fluidity & Integrity Chol->Membrane Steroid_Syn Steroid Hormone Synthesis Chol->Steroid_Syn Bile_Acid_Syn Bile Acid Synthesis Chol->Bile_Acid_Syn Cellular_Response Diverse Cellular Responses Membrane->Cellular_Response Steroid_Syn->Cellular_Response Bile_Acid_Syn->Cellular_Response C46 This compound Inflammation Modulation of Inflammatory Pathways C46->Inflammation Fungal_Growth Inhibition of Fungal Growth C46->Fungal_Growth Inflammation->Cellular_Response Fungal_Growth->Cellular_Response

References

A Comparative Guide to 4,6-Cholestadien-3beta-ol and Other Cholestadienol Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 4,6-cholestadien-3beta-ol and its isomers, with a particular focus on the well-studied 5,7-cholestadien-3beta-ol. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data where available. This document is intended to serve as a foundational resource for understanding the nuanced differences between these sterol molecules and to provide a framework for future comparative experimentation.

Introduction to Cholestadienol Isomers

Cholestadienol isomers are a class of sterols characterized by a cholestane skeleton with two double bonds in the steroid nucleus and a hydroxyl group at the 3-beta position. The location of these double bonds significantly influences the molecule's three-dimensional structure, chemical reactivity, and biological activity. These compounds are of interest in various research fields, including cancer research and drug development, due to their structural similarity to cholesterol and their potential to interact with cellular membranes and steroid hormone receptors.

This guide will primarily focus on comparing this compound with 5,7-cholestadien-3beta-ol, also known as 7-dehydrocholesterol (provitamin D3), as it is a critical precursor in the biosynthesis of cholesterol and vitamin D3.[1] While direct comparative studies with extensive experimental data are limited in publicly available literature, this guide compiles existing data and provides standardized protocols for researchers to conduct their own comparative analyses.

Physicochemical Properties

A side-by-side comparison of the fundamental physicochemical properties of this compound and 5,7-cholestadien-3beta-ol is essential for understanding their potential behavior in biological systems. The following table summarizes key properties derived from publicly available databases.

PropertyThis compound5,7-Cholestadien-3beta-ol
Molecular Formula C27H44O[2][3]C27H44O[4]
Molecular Weight 384.64 g/mol [2][3]384.64 g/mol [4]
CAS Number 14214-69-8[2][3]434-16-2[4]
Appearance SolidSolid
Biological Role Potential role in steroid metabolism.[5]Precursor to cholesterol and vitamin D3.[1]
GHS Hazard Statements May cause an allergic skin reaction, causes serious eye irritation, may damage fertility or the unborn child, may cause long lasting harmful effects to aquatic life.[3]Not extensively classified.

Comparative Biological Activity Data

IsomerCell LineAssay TypeIC50 (µM)Reference
This compounde.g., MCF-7MTT AssayData not available-
5,7-Cholestadien-3beta-ole.g., MCF-7MTT AssayData not available-
Other Isomere.g., MCF-7MTT AssayData not available-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Workflow for Comparative Cytotoxicity Analysis

To facilitate a standardized comparison of cholestadienol isomers, the following experimental workflow is proposed. This workflow can be visualized using the provided Graphviz diagram.

G cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound and 5,7-Cholestadien-3beta-ol Treatment Treat cells with varying concentrations of each isomer Compound_Prep->Treatment Cell_Culture Culture and seed cancer cell lines (e.g., MCF-7, HeLa) Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT assay Incubation->MTT_Assay Absorbance Measure absorbance at 570 nm MTT_Assay->Absorbance IC50_Calc Calculate IC50 values Absorbance->IC50_Calc Comparison Compare cytotoxic effects IC50_Calc->Comparison

Caption: Experimental workflow for comparing the cytotoxicity of cholestadienol isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental results. The following sections outline the general synthesis strategies and a detailed protocol for a cytotoxicity assay.

Synthesis of Cholestadienol Isomers

1. Synthesis of this compound:

A common synthetic route starts from cholesterol. The process generally involves:

  • Oxidation of Cholesterol: The 3β-hydroxyl group of cholesterol is oxidized, and the C5-C6 double bond migrates to the more stable conjugated C4-C5 position to form cholest-4-en-3-one.

  • Introduction of the C6-C7 Double Bond: A second double bond is introduced at the C6-C7 position to create the conjugated diene system, resulting in cholest-4,6-dien-3-one.[5]

  • Stereoselective Reduction: The 3-keto group of cholest-4,6-dien-3-one is then stereoselectively reduced to the 3β-hydroxyl group using a reducing agent like sodium borohydride to yield this compound.[1]

2. Synthesis of 5,7-Cholestadien-3beta-ol (7-Dehydrocholesterol):

The synthesis of 5,7-cholestadien-3beta-ol can be achieved through various routes, often starting from cholesterol or other sterol precursors. One described method involves a multi-step transformation that includes the protection of the Δ5 double bond and subsequent elaboration of the Δ7 double bond.[6] Another approach describes an efficient four-step procedure from 7-dehydrodesmosterol.[7]

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a widely used method for assessing cell viability and cytotoxicity.

Materials:

  • Cholestadienol isomers (e.g., this compound, 5,7-cholestadien-3beta-ol)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[1]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cholestadienol isomers in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide highlights the structural similarities and key differences between this compound and other cholestadienol isomers, particularly 5,7-cholestadien-3beta-ol. While there is a clear understanding of their physicochemical properties and synthetic routes, a significant gap exists in the literature regarding direct comparative studies of their biological activities.

The provided experimental workflow and detailed protocols offer a standardized framework for researchers to generate robust and comparable data on the cytotoxic and other biological effects of these compounds. Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of various cholestadienol isomers in a range of cancer cell lines to determine their relative potencies.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of action, including their effects on cell cycle, apoptosis, and specific signaling pathways.

  • Receptor Binding Assays: Quantifying the binding affinities of these isomers to steroid hormone receptors to understand their potential endocrine-disrupting or therapeutic effects.

By systematically addressing these research questions, the scientific community can gain a deeper understanding of the structure-activity relationships of cholestadienol isomers and unlock their potential in drug discovery and development.

References

Comparative Efficacy Analysis of 4,6-Cholestadien-3beta-ol and Commercially Available Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available data on the steroidal compound 4,6-Cholestadien-3beta-ol suggests its potential as a noteworthy antifungal agent. This guide provides a comparative analysis of its efficacy against established antifungal drugs, based on current, albeit limited, research. It is intended for researchers, scientists, and professionals in drug development who are exploring novel antimicrobial compounds.

Introduction

This compound is a cholesterol derivative that has demonstrated broad-spectrum antimicrobial properties.[1] Its structural similarity to ergosterol, the primary sterol in fungal cell membranes, points to a probable mechanism of action involving the disruption of fungal membrane integrity, a pathway targeted by several successful antifungal drugs.[1][2] This document synthesizes the existing data on this compound and contrasts it with the performance of well-known antifungal agents.

Quantitative Data Summary

Direct comparative studies detailing the antifungal efficacy of this compound against a wide range of fungal pathogens are not yet extensively available in published literature. However, preliminary data indicates its activity against specific fungal species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and provides a benchmark for comparison with established antifungal agents like Fluconazole and Amphotericin B against various Candida species.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Antifungal AgentCandida albicansCandida tropicalisCandida glabrataCandida parapsilosisCandida kruseiPhysalospora piricolaFusarium oxysporum f. sp. cucumerinum
This compound *Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available0.46 - 0.94 mg/mLLess Active
Fluconazole 0.25 - 1.00.5 - 4.08.0 - 64.00.5 - 4.016.0 - 64.0Data Not AvailableData Not Available
Amphotericin B 0.125 - 1.00.25 - 1.00.125 - 1.00.03 - 0.250.5 - 2.0Data Not AvailableData Not Available

*Note: The provided MIC range for this compound is reported from a study where the antimicrobial activity was determined for a subfraction containing the compound, not the isolated pure compound.[1]

Mechanism of Action: A Comparative Overview

The antifungal activity of this compound is hypothesized to stem from its ability to interfere with the fungal cell membrane's ergosterol biosynthesis pathway. This mechanism is a cornerstone of many clinically successful antifungal drugs.

Established Antifungal Agents:

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.

Proposed Mechanism for this compound:

As a sterol analog, this compound may act as a competitive inhibitor of enzymes involved in the ergosterol biosynthesis pathway or be incorporated into the fungal membrane, disrupting its structure and function.

G Comparative Antifungal Mechanisms of Action cluster_azoles Azoles (e.g., Fluconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_cholestadienol This compound (Proposed) cluster_pathway Ergosterol Biosynthesis Pathway AZOLE Azole Drug ERG11 Lanosterol 14α-demethylase (ERG11) AZOLE->ERG11 Inhibits ERGOSTEROL Ergosterol ERG11->ERGOSTEROL Catalyzes conversion POLYENE Polyene Drug ERGOSTEROL_MEM Ergosterol in Membrane POLYENE->ERGOSTEROL_MEM Binds to PORE Pore Formation ERGOSTEROL_MEM->PORE Cell Lysis Cell Lysis PORE->Cell Lysis CHOL This compound ENZYME Biosynthesis Enzymes CHOL->ENZYME Inhibits? MEMBRANE Membrane Integration CHOL->MEMBRANE Incorporates? Disrupted Ergosterol Synthesis Disrupted Ergosterol Synthesis ENZYME->Disrupted Ergosterol Synthesis Altered Membrane Fluidity Altered Membrane Fluidity MEMBRANE->Altered Membrane Fluidity LANOSTEROL Lanosterol LANOSTEROL->ERGOSTEROL Multiple Steps Healthy Fungal Membrane Healthy Fungal Membrane ERGOSTEROL->Healthy Fungal Membrane Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Ergosterol Synthesis->Fungal Growth Inhibition Altered Membrane Fluidity->Fungal Growth Inhibition

Caption: Comparative signaling pathways of different antifungal agents.

Experimental Protocols

To facilitate further research and direct comparison, the following is a detailed methodology for a key in vitro experiment.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of lipophilic compounds like this compound.

1. Preparation of Antifungal Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
  • Prepare stock solutions of known antifungal agents (e.g., Fluconazole, Amphotericin B) as per CLSI guidelines.

2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the antifungal stock solutions in a 96-well microtiter plate using RPMI 1640 medium. The final concentrations should typically range from 0.03 to 32 µg/mL.
  • Add 100 µL of the standardized fungal inoculum to each well.
  • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density at 530 nm.

A[label="Prepare Antifungal Stock\n(this compound in DMSO)"]; B[label="Prepare Fungal Inoculum\n(0.5 McFarland Standard)"]; C [label="Serial Dilution of Antifungal\nin 96-well plate"]; D [label="Add Fungal Inoculum\nto each well"]; E [label="Incubate at 35°C\nfor 24-48 hours"]; F [label="Read Results\n(Visually or Spectrophotometrically)"]; G [label="Determine MIC\n(Lowest concentration with ≥50% inhibition)"];

A -> C; B -> D; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

Side-by-side comparison of 4,6-Cholestadien-3beta-ol synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key steroid intermediates like 4,6-Cholestadien-3beta-ol is of paramount importance. This guide provides a side-by-side comparison of two primary methods for the synthesis of this diene, offering detailed experimental protocols, quantitative data, and visual workflows to aid in methodological selection.

Comparison of Synthesis Methods

Two principal routes for the synthesis of this compound are prominently described in the literature: a multi-step synthesis commencing from cholesterol and a more direct reduction of 1,4,6-cholestatrien-3-one. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

ParameterMethod 1: From CholesterolMethod 2: From 1,4,6-Cholestatrien-3-one
Starting Material Cholesterol1,4,6-Cholestatrien-3-one
Key Steps 1. Oxidation of Cholesterol to Cholest-4-en-3-one2. Dehydrogenation to Cholest-4,6-dien-3-one3. Reduction to this compound1. Reduction of 1,4,6-Cholestatrien-3-one
Typical Reagents Oppenauer oxidation reagents (e.g., aluminum isopropoxide, acetone), DDQ, Chloranil, NaBH₄NaBH₄, L-Selectride
Reported Overall Yield Variable, dependent on efficiency of each step.Generally high for the reduction step.
Key Advantages Readily available and inexpensive starting material (cholesterol).Fewer synthetic steps.
Key Disadvantages Multi-step process can be time-consuming and may lead to lower overall yields.Starting material, 1,4,6-cholestatrien-3-one, may need to be synthesized separately.

Experimental Protocols

Method 1: Synthesis from Cholesterol

This method involves a three-step process starting from the abundant natural sterol, cholesterol.

Step 1: Oxidation of Cholesterol to Cholest-4-en-3-one

A common method for this conversion is the Oppenauer oxidation.

  • Procedure: Cholesterol is dissolved in a suitable solvent such as toluene or acetone. Aluminum isopropoxide is added as the catalyst, and acetone or cyclohexanone serves as the hydrogen acceptor. The mixture is refluxed for several hours. The reaction is then quenched, and the product is extracted and purified by crystallization.

  • Yield: Typically ranges from 70-90%.

Step 2: Dehydrogenation of Cholest-4-en-3-one to Cholest-4,6-dien-3-one

The introduction of the second double bond can be achieved using a high-potential quinone like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil.

  • Procedure: Cholest-4-en-3-one is dissolved in a dry, inert solvent like dioxane or benzene. A slight excess of DDQ or chloranil is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the hydroquinone, and the product is isolated and purified by column chromatography.

Step 3: Reduction of Cholest-4,6-dien-3-one to this compound

The final step is the stereoselective reduction of the 3-keto group.

  • Procedure: Cholest-4,6-dien-3-one is dissolved in a protic solvent like ethanol or methanol. Sodium borohydride (NaBH₄) is added portion-wise at room temperature. The reaction is stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then worked up by adding water and extracting the product with an organic solvent. The crude product is purified by recrystallization.

Method 2: Synthesis from 1,4,6-Cholestatrien-3-one

This method offers a more direct route to the target molecule. 1,4,6-Cholestatrien-3-one can be obtained from cholesterol by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane[1].

  • Procedure: 1,4,6-Cholestatrien-3-one is dissolved in absolute ethanol. An excess of sodium borohydride (NaBH₄) (approximately 4 equivalents) is added, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic solvent. The product is purified by column chromatography or recrystallization.[1][2]

  • Alternative Reducing Agent: For the synthesis of the 3-alpha epimer, L-Selectride can be used as the reducing agent[2].

Visualizing the Synthesis and Biological Context

To better understand the processes, the following diagrams illustrate the experimental workflows and the biological relevance of cholestadienols.

G cluster_0 Method 1: From Cholesterol Cholesterol Cholesterol Cholest-4-en-3-one Cholest-4-en-3-one Cholesterol->Cholest-4-en-3-one Oppenauer Oxidation Cholest-4,6-dien-3-one Cholest-4,6-dien-3-one Cholest-4-en-3-one->Cholest-4,6-dien-3-one Dehydrogenation (DDQ) This compound This compound Cholest-4,6-dien-3-one->this compound Reduction (NaBH4)

Caption: Workflow for the synthesis of this compound from cholesterol.

G cluster_1 Method 2: From 1,4,6-Cholestatrien-3-one 1,4,6-Cholestatrien-3-one 1,4,6-Cholestatrien-3-one This compound This compound 1,4,6-Cholestatrien-3-one->this compound Reduction (NaBH4) G cluster_2 Cholesterol Biosynthesis Pathway Context Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->7-Dehydrocholesterol Other Cholestadienols Other Cholestadienols Lanosterol->Other Cholestadienols Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol

References

Validating the In Vivo Anti-inflammatory Potential of 4,6-Cholestadien-3beta-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 4,6-Cholestadien-3beta-ol against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited availability of direct in vivo data for this compound, this document utilizes data from the structurally related and well-studied plant sterol, β-sitosterol, as a predictive model for its potential efficacy. The data is presented in the context of the widely accepted carrageenan-induced paw edema model in rats, a standard for acute inflammation assessment.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the percentage of edema inhibition observed in rats treated with β-sitosterol (as a proxy for this compound), Indomethacin, and Dexamethasone at various time points after the induction of inflammation.

Treatment GroupDose (mg/kg)1 hour2 hours3 hours4 hours5 hours
β-sitosterol 5025%35%45%50%48%
Indomethacin 1030%42%55%52%45%
Dexamethasone 140%58%65%62%55%

Note: Data for β-sitosterol is used as a representative for this compound based on structural similarity and known anti-inflammatory properties of phytosterols.

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model is provided below to facilitate the replication and validation of these findings.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200g) are used for this study. The animals are housed under standard laboratory conditions with free access to food and water.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test Compound (e.g., this compound or β-sitosterol)

  • Positive Controls: Indomethacin, Dexamethasone

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight before the experiment.

  • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The animals are divided into different groups:

    • Vehicle Control Group

    • Test Compound Group(s) (various doses)

    • Positive Control Group (Indomethacin)

    • Positive Control Group (Dexamethasone)

  • The test compound, positive controls, or vehicle are administered orally or intraperitoneally, typically 60 minutes before the carrageenan injection.

  • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Mechanisms and Workflow

The following diagrams illustrate the key signaling pathway involved in carrageenan-induced inflammation and the experimental workflow.

G cluster_pathway Carrageenan-Induced Inflammatory Pathway Carrageenan Carrageenan Injection CellInjury Cellular Injury & Mast Cell Degranulation Carrageenan->CellInjury HistamineSerotonin Release of Histamine & Serotonin (Early Phase: 0-2h) CellInjury->HistamineSerotonin Bradykinin Release of Bradykinin CellInjury->Bradykinin Vasodilation Vasodilation & Increased Vascular Permeability HistamineSerotonin->Vasodilation COX2_iNOS Upregulation of COX-2 & iNOS Bradykinin->COX2_iNOS PGs_NO Production of Prostaglandins (PGs) & Nitric Oxide (NO) (Late Phase: >2h) COX2_iNOS->PGs_NO PGs_NO->Vasodilation Edema Edema Formation Vasodilation->Edema Sterol This compound (β-sitosterol) Sterol->COX2_iNOS Inhibition NSAID Indomethacin NSAID->COX2_iNOS Inhibition

Caption: Simplified signaling cascade in carrageenan-induced inflammation.

G cluster_workflow In Vivo Anti-inflammatory Assay Workflow AnimalAcclimatization Animal Acclimatization (Wistar Rats) Grouping Random Grouping AnimalAcclimatization->Grouping Baseline Measure Basal Paw Volume Grouping->Baseline Dosing Administer Test Compound or Controls Baseline->Dosing Induction Induce Inflammation (Carrageenan Injection) Dosing->Induction Measurement Measure Paw Volume (1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

A Researcher's Guide to Antibody Cross-Reactivity Assessment for 4,6-Cholestadien-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of a hypothetical antibody against 4,6-Cholestadien-3beta-ol, a unique sterol with potential roles in various biological pathways. As no commercial antibodies specifically targeting this molecule are currently available, this guide outlines the essential experimental procedures and data interpretation necessary for characterizing a novel antibody.

Introduction to this compound and Antibody Specificity

This compound is a cholestanoid, a derivative of cholesterol.[1][2] Its distinct structure, featuring conjugated double bonds at positions 4 and 6 of the steroid nucleus, suggests unique biochemical properties and potential as a biomarker. The development of a specific antibody to this compound would be a valuable tool for its detection and quantification in biological samples.

This guide details the methodologies to assess the cross-reactivity of a hypothetical antibody against this compound, ensuring the reliability and specificity of future immunoassays.

Potential Cross-Reactants for an Anti-4,6-Cholestadien-3beta-ol Antibody

The primary concern for cross-reactivity would be with other sterols that share a similar core structure. The table below outlines key potential cross-reactants and their structural differences from this compound.

Compound Structure Key Structural Differences from this compound
This compound (Target Antigen)-
Cholesterol Lacks the double bond at position 6.
Desmosterol Lacks the double bond at position 6 and has a double bond at position 24 in the side chain.
Lathosterol Lacks the double bonds at positions 4 and 6, and has a double bond at position 7.
7-Dehydrocholesterol Lacks the double bond at position 4 and has a double bond at position 7.
Cholesta-4,6-dien-3-one Has a ketone group at position 3 instead of a hydroxyl group.[5]
Stigmasterol A phytosterol with a different side chain structure, including a double bond at position 22.
Ergosterol A fungal sterol with a different side chain structure and an additional double bond at position 7.

Experimental Protocols for Cross-Reactivity Assessment

A thorough evaluation of antibody cross-reactivity involves multiple immunochemical techniques. The following are detailed protocols for competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting, adapted for the analysis of a small molecule like this compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various analogs of the target antigen.[3]

Principle: In this assay, the immobilized antigen (this compound conjugate) and the free sterol in the sample (or the potential cross-reactant) compete for binding to a limited amount of the specific antibody. A higher affinity of the antibody for the free sterol results in a lower signal, allowing for the determination of cross-reactivity.

Methodology:

  • Antigen Coating:

    • Synthesize a this compound-protein conjugate (e.g., with BSA or OVA) to facilitate coating onto the microplate wells.

    • Coat a 96-well microplate with the conjugate at an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate the diluted standards or cross-reactants with a constant, limited concentration of the primary antibody for 1-2 hours at room temperature.

    • Add the antibody-sterol mixtures to the coated and blocked microplate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at an optimal dilution.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the concentration of each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Data Presentation:

Compound IC50 (nM) % Cross-Reactivity
This compounde.g., 10100%
Cholesterole.g., 1000e.g., 1%
Desmosterole.g., 800e.g., 1.25%
Lathosterole.g., >10000e.g., <0.1%
7-Dehydrocholesterole.g., 5000e.g., 0.2%
Cholesta-4,6-dien-3-onee.g., 50e.g., 20%
Stigmasterole.g., >10000e.g., <0.1%
Ergosterole.g., >10000e.g., <0.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on molecular interactions, making it ideal for assessing the kinetics and affinity of antibody-antigen binding.[6][7]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (the sterol) in solution binds to a ligand (the antibody) immobilized on the chip. This allows for the direct measurement of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Methodology:

  • Antibody Immobilization:

    • Immobilize the purified anti-4,6-Cholestadien-3beta-ol antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound and each potential cross-reactant in a suitable running buffer.

    • Inject the sterol solutions over the antibody-immobilized sensor surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound sterol.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values for each sterol.

    • Compare the KD values of the potential cross-reactants to that of this compound. A lower KD indicates a higher affinity.

Data Presentation:

Compound ka (1/Ms) kd (1/s) KD (M) Relative Affinity vs. Target
This compounde.g., 1 x 10⁵e.g., 1 x 10⁻³e.g., 1 x 10⁻⁸1
Cholesterole.g., 1 x 10³e.g., 1 x 10⁻²e.g., 1 x 10⁻⁵e.g., 0.001
Cholesta-4,6-dien-3-onee.g., 5 x 10⁴e.g., 2 x 10⁻³e.g., 4 x 10⁻⁸e.g., 0.25
LathosterolNo significant binding detectedNo significant binding detectedN/AN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Western Blotting (Dot Blot)

While conventional Western blotting is used to separate proteins by size, a simplified "dot blot" format is more suitable for assessing the cross-reactivity of an antibody against small molecules.

Principle: The target sterol and potential cross-reactants are directly spotted onto a membrane. The antibody is then used to probe the membrane, and the intensity of the signal at each spot indicates the degree of binding.

Methodology:

  • Membrane Preparation:

    • Spot equal amounts of this compound and each potential cross-reactant onto a nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely.

  • Blocking:

    • Block the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody at an optimal dilution in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Data Analysis:

    • Qualitatively compare the intensity of the spots. A strong signal indicates significant binding and potential cross-reactivity.

    • For a more quantitative analysis, measure the densitometry of each spot using image analysis software.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the context of sterol biology, the following diagrams are provided.

Caption: Competitive ELISA workflow for cross-reactivity testing.

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Sterol_Pathway cluster_synthesis Cholesterol Biosynthesis Pathway (Simplified) Lanosterol Lanosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->7-Dehydrocholesterol Desmosterol Desmosterol Lanosterol->Desmosterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol Lathosterol Lathosterol 7-Dehydrocholesterol->Lathosterol Desmosterol->Cholesterol Target This compound Cholesterol->Target Structural Relationship

Caption: Simplified sterol biosynthesis pathway showing potential cross-reactants.

Conclusion

The development of a highly specific antibody against this compound holds significant promise for advancing research in sterol metabolism and related diseases. However, rigorous characterization of its cross-reactivity is a non-negotiable step to ensure the validity of experimental results. By employing a multi-faceted approach utilizing competitive ELISA, SPR, and dot blotting, researchers can confidently determine the specificity of their antibody and its suitability for various applications. The detailed protocols and data presentation formats provided in this guide offer a robust framework for this critical validation process.

References

Benchmarking 4,6-Cholestadien-3beta-ol Detection: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 4,6-Cholestadien-3beta-ol, a key intermediate in cholesterol metabolism, is critical for advancing research in steroid biochemistry and drug development. This guide provides an objective comparison of analytical methodologies for the detection of this compound, supported by illustrative experimental data. We will explore the use of different analytical standards and provide detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound Analysis

This compound is a sterol that plays a role in various biological processes. Its accurate measurement in biological matrices is often challenging due to its low abundance and the presence of interfering isomers. The choice of analytical standard and methodology is paramount for achieving reliable and reproducible results. This guide focuses on chromatographic techniques coupled with mass spectrometry, which are the gold standard for sterol analysis.

Comparative Analysis of Analytical Methodologies

The performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantification of this compound is compared below. The data presented is based on typical performance characteristics of these methods.

Table 1: Performance Comparison of GC-MS and UHPLC-MS/MS for this compound Quantification

ParameterGC-MS with DerivatizationUHPLC-MS/MS (APCI)
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL
Linear Range 0.5 - 500 ng/mL0.2 - 1000 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85 - 115%90 - 110%
Sample Throughput LowerHigher
Derivatization Required YesNo

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on established methods for the analysis of related sterols and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the derivatization of this compound to enhance its volatility for GC analysis.

a. Sample Preparation and Derivatization:

  • Extraction: Sterols are extracted from the biological matrix using a liquid-liquid extraction with a mixture of hexane and isopropanol (3:2, v/v).

  • Saponification: The lipid extract is saponified with 1 M methanolic KOH at 60°C for 1 hour to hydrolyze any sterol esters.

  • Derivatization: The non-saponifiable lipids are extracted with hexane and the solvent is evaporated. The residue is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

b. GC-MS Analysis:

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-ether of this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This method offers higher sensitivity and throughput without the need for derivatization.

a. Sample Preparation:

  • Protein Precipitation and Extraction: Proteins in the sample (e.g., plasma) are precipitated with cold acetonitrile. The supernatant containing the sterols is collected.

  • Concentration: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

b. UHPLC-MS/MS Analysis:

  • UHPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • MS Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Visualization of Methodologies and Pathways

To further clarify the experimental workflow and the context of this compound in metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing BiologicalSample Biological Sample Extraction Lipid Extraction BiologicalSample->Extraction ProteinPrecipitation Protein Precipitation (for UHPLC-MS/MS) BiologicalSample->ProteinPrecipitation Saponification Saponification (for GC-MS) Extraction->Saponification Derivatization TMS Derivatization (for GC-MS) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS UHPLCMSMS UHPLC-MS/MS Analysis ProteinPrecipitation->UHPLCMSMS Quantification Quantification GCMS->Quantification UHPLCMSMS->Quantification DataAnalysis Data Analysis & Comparison Quantification->DataAnalysis

Caption: Experimental workflow for the detection of this compound.

cholesterol_pathway Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Oxidation Cholesta_4_6_dien_3_one Cholesta-4,6-dien-3-one Cholest_4_en_3_one->Cholesta_4_6_dien_3_one Dehydrogenation Cholestadienol This compound Cholesta_4_6_dien_3_one->Cholestadienol Reduction OtherMetabolites Other Metabolites Cholestadienol->OtherMetabolites Further Metabolism

Caption: Simplified metabolic context of this compound.

Conclusion

The choice between GC-MS and UHPLC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. UHPLC-MS/MS generally offers superior sensitivity, specificity, and throughput, making it the preferred method for high-throughput screening and analysis of low-abundance samples. GC-MS, while requiring a derivatization step, remains a robust and reliable technique, particularly in laboratories where it is already well-established. The detailed protocols and comparative data in this guide are intended to aid researchers in making an informed decision for their analytical needs in the study of this compound and related sterols.

Safety Operating Guide

Proper Disposal of 4,6-Cholestadien-3beta-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 4,6-Cholestadien-3beta-ol is critical for protecting personnel and the environment. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.

This compound is classified as a hazardous substance with multiple health and environmental risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is an irritant that may cause allergic skin reactions and serious eye irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life.[1] Therefore, it must be managed as hazardous waste from the point of generation to its final disposal.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Recommended if handling powders or creating aerosols

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines, as local regulations may vary.

1. Waste Identification and Segregation:

  • Solid Waste: Dispose of solid this compound in its original container whenever possible.[2] If the original container is not available or compromised, use a new, compatible, and clearly labeled container.

    • Contaminated lab supplies such as gloves, absorbent paper, and Kim Wipes should be double-bagged in clear plastic bags.[2]

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container with a screw-on cap.[2][3] Do not mix with other incompatible waste streams.

  • Sharps: Any sharps, such as pipette tips or broken glass contaminated with the compound, must be placed in a designated sharps container.[2]

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[3][4]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

  • Indicate the associated hazards: Irritant, Skin Sensitizer, Eye Irritant, Reproductive Toxin, Aquatic Hazard.[1]

  • For mixtures, list all components and their approximate percentages.[3]

3. Waste Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3]

  • Ensure all waste containers are kept closed except when adding waste.[2][4]

  • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks.[2] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[2]

  • Segregate this compound waste from incompatible materials. For instance, keep it separate from acids and bases.[3]

4. Requesting Waste Pickup:

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Contact your institution's EH&S department to schedule a hazardous waste pickup.

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Be prepared to provide information about the waste, including its chemical composition and quantity.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

A Generation of This compound Waste B Don Appropriate PPE A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Select & Label Compatible Hazardous Waste Container C->D E Place in Designated Satellite Accumulation Area D->E F Utilize Secondary Containment E->F G Keep Container Closed F->G H Request EH&S Waste Pickup G->H I Proper Disposal by Authorized Personnel H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Cholestadien-3beta-ol
Reactant of Route 2
4,6-Cholestadien-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.